3-Bromo-2-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNISJZUJCKTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344034 | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54231-33-3 | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-nitropyridine is a key heterocyclic building block in modern organic synthesis, valued for its versatile reactivity.[1] Its structure, featuring a pyridine (B92270) ring substituted with both a bromo and a nitro group, makes it an important intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] The electron-withdrawing nature of the nitro group and the pyridine nitrogen atom activates the bromine atom for various cross-coupling reactions, while the nitro group itself can be a precursor to an amino group, opening up further avenues for molecular diversification. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key reactions of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2][3] |
| Molecular Weight | 202.99 g/mol | [4][5] |
| Appearance | Yellow to pale brown crystalline solid/powder | [2][6] |
| Melting Point | 94-107.5 °C | [2][6] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Sparingly soluble in water | [7] |
| logP (computed) | 1.7 | [2] |
| pKa | Not available | |
| Topological Polar Surface Area (TPSA) | 58.7 Ų | [2] |
| CAS Number | 54231-33-3 | [2][4] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of this compound.
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) data provides detailed information about the carbon-hydrogen framework of the molecule.[3][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions for this compound include those corresponding to the C-Br, C=N, C=C, and N-O (nitro group) bonds.[2][3]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and structure. The mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound.[2][3]
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the nitration of 3-bromopyridine.[7]
Detailed Methodology (Representative Protocol):
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3-bromopyridine. Cool the flask in an ice-salt bath to 0-5 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution of 3-bromopyridine, ensuring the temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) until a precipitate forms.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water, to yield a crystalline solid.
Key Reactions and Applications
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, which are fundamental transformations in the synthesis of complex organic molecules.[1]
1. Suzuki Coupling
The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.
Detailed Methodology (Representative Protocol for Suzuki Coupling with Phenylboronic Acid):
-
Reaction Setup: To a dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-nitro-3-phenylpyridine.
2. Heck Reaction
The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene.
Detailed Methodology (Representative Protocol for Heck Coupling with Styrene):
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), styrene (B11656) (1.2 equiv.), a palladium catalyst such as palladium(II) acetate (B1210297) (0.02 equiv.), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (0.04 equiv.), and a base such as triethylamine (B128534) (2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent such as DMF or acetonitrile.
-
Reaction Execution: Heat the reaction mixture in the sealed tube to 100-120 °C with stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel to yield the corresponding stilbene (B7821643) derivative.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its well-defined physicochemical properties and predictable reactivity in key transformations like Suzuki and Heck couplings make it an important intermediate for the synthesis of a diverse range of functional molecules. The experimental protocols provided in this guide, while representative, offer a solid foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
- 1. 54231-33-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound(54231-33-3) 1H NMR [m.chemicalbook.com]
In-Depth Technical Guide to 3-Bromo-2-Nitropyridine: Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-bromo-2-nitropyridine, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details experimental protocols, summarizes key quantitative data, and provides visual representations of the synthesis and characterization workflows.
Compound Overview
This compound (CAS No. 54231-33-3) is a halogenated and nitrated pyridine (B92270) derivative.[1] Its structure, featuring a bromine atom and a nitro group on the pyridine ring, imparts unique reactivity, making it a valuable building block in organic synthesis.[2] It typically appears as a yellow to pale brown crystalline solid.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 202.99 g/mol | [1] |
| Melting Point | 101.5-107.5 °C | [3] |
| Appearance | Yellow to pale brown crystals or powder | [3] |
| Purity (by GC) | ≥98.0% | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through two primary routes: the direct nitration of 3-bromopyridine (B30812) or the oxidation of 2-amino-3-bromopyridine (B76627). While the direct nitration of pyridine derivatives can be challenging, the oxidation of an amino-substituted pyridine offers a viable alternative.
Below is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for a similar compound, which involves the oxidation of the corresponding aminopyridine.
Synthesis Pathway
Caption: Synthesis of this compound from 2-Amino-3-bromopyridine.
Experimental Protocol: Synthesis via Oxidation of 2-Amino-3-bromopyridine
This protocol is an adapted procedure based on the oxidation of similar aminopyridine substrates. Researchers should exercise caution and optimize conditions as necessary.
Materials:
-
2-Amino-3-bromopyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Trifluoroperacetic acid (TFPAA) generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, etc.)
-
Rotary evaporator
-
Chromatography equipment (optional, for purification)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-bromopyridine (1 equivalent) in a suitable solvent like dichloromethane.
-
Addition of Oxidizing Agent:
-
Using m-CPBA: Dissolve m-CPBA (approximately 2-3 equivalents) in the same solvent and add it dropwise to the solution of 2-amino-3-bromopyridine at 0 °C.
-
Using TFPAA: Prepare trifluoroperacetic acid in situ by slowly adding trifluoroacetic anhydride to a cooled (0 °C) suspension of 30-50% hydrogen peroxide in the reaction solvent. Add this solution dropwise to the 2-amino-3-bromopyridine solution.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected analytical data.
Characterization Workflow
Caption: General workflow for the purification and characterization of this compound.
Spectroscopic Data
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) | Reference(s) |
| C2 | Not explicitly assigned, but expected to be quaternary and downfield | [1][4] |
| C3 | Not explicitly assigned, but expected to be quaternary | [1][4] |
| C4 | Varies with solvent | [1][4] |
| C5 | Varies with solvent | [1][4] |
| C6 | Varies with solvent | [1][4] |
| Note: Specific peak assignments for ¹³C NMR can vary depending on the solvent used. Researchers should consult spectral databases for detailed information. |
Table 3: IR Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Reference(s) |
| Asymmetric NO₂ Stretch | ~1530 | [1][4] |
| Symmetric NO₂ Stretch | ~1350 | [1][4] |
| C-Br Stretch | Typically in the fingerprint region | [1][4] |
| Aromatic C-H Stretch | ~3100-3000 | [1][4] |
| Aromatic C=C and C=N Stretches | ~1600-1450 | [1][4] |
Table 4: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Intensity | Reference(s) |
| [M]⁺ | 202/204 (due to Br isotopes) | Variable | [1] |
| [M-NO₂]⁺ | 156/158 | Often a significant fragment | [1] |
| [C₅H₃BrN]⁺ | 156/158 | Often a significant fragment | [1] |
| [C₄H₂N]⁺ | 76 | Common fragment | [1] |
| Note: The mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). |
Experimental Protocols: Characterization
-
Melting Point: The melting point should be determined using a standard melting point apparatus. The sample should be a finely ground powder and heated slowly (1-2 °C/min) near the expected melting point to ensure accuracy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra should be recorded on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
The sample should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
-
Infrared (IR) Spectroscopy:
-
IR spectra can be obtained using an FT-IR spectrometer.
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. Alternatively, a KBr pellet can be prepared.
-
-
Mass Spectrometry (MS):
-
Mass spectra can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Electron ionization (EI) is a common method for generating the mass spectrum.
-
Safety Information
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides essential information for the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug discovery. The versatility of this compound as a chemical intermediate ensures its continued importance in the development of novel molecules with potential biological activity.
References
Technical Guide: 3-Bromo-2-nitropyridine (CAS No. 54231-33-3)
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-bromo-2-nitropyridine, a key heterocyclic building block in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and subsequent functionalization. With its versatile reactivity, stemming from the electronically distinct pyridine (B92270) ring substituted with both a nucleofuge (bromine) and a strong electron-withdrawing group (nitro), this compound is a valuable intermediate in the development of novel pharmaceutical and agrochemical agents. This document serves as a critical resource for chemists engaged in the design and synthesis of complex molecular architectures.
Chemical Identity and Physical Properties
This compound, also known by its synonym 2-nitro-3-bromopyridine, is a crystalline solid at room temperature.[1][2] Its structure, featuring a pyridine ring substituted at the 3- and 2-positions with a bromine atom and a nitro group respectively, makes it a potent electrophile for various chemical transformations.[2][3] It is sparingly soluble in water but shows better solubility in common organic solvents.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 54231-33-3 | [1][2][4][5] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1][2] |
| Molecular Weight | 202.99 g/mol | [1][2] |
| Appearance | Yellow to brown crystalline solid/powder | [2][3] |
| Melting Point | 94 - 102 °C | [3] |
| Purity (Typical) | ≥98% | [5] |
| Storage Conditions | 0-8°C, inert atmosphere, away from reducing agents | [3] |
| IUPAC Name | This compound | [1] |
Spectroscopic Data
The structural identity of this compound is well-characterized by various spectroscopic techniques. The following table summarizes key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for this compound
| Technique | Data | References |
| ¹H NMR | Spectra available, characteristic aromatic proton signals expected. | [6] |
| ¹³C NMR | Spectra available, distinct signals for the five pyridine carbons. | [1][2] |
| IR Spectroscopy | Spectra available from KBr and ATR techniques. | [1] |
| Mass Spectrometry | Molecular Ion (M+) at m/z ≈ 201.93779 Da. | [1] |
Synthesis and Reactivity
Synthesis via Electrophilic Nitration
The most common synthesis of this compound involves the electrophilic nitration of 3-bromopyridine.[1] This reaction proceeds by the generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under controlled heating.
References
- 1. This compound | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 54231-33-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 6. This compound(54231-33-3) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to 3-Bromo-2-nitropyridine: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-bromo-2-nitropyridine, a key heterocyclic building block in organic synthesis. It details the molecule's structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and subsequent use in cross-coupling reactions, which are pivotal in the development of novel pharmaceutical and agrochemical agents.
Core Molecular and Physical Properties
This compound is a substituted pyridine (B92270) ring, a foundational structure in many biologically active compounds. The presence of a bromine atom and a nitro group significantly influences its reactivity, making it a versatile intermediate for further chemical modification.
| Property | Data | Reference(s) |
| Molecular Formula | C₅H₃BrN₂O₂ | [1] |
| Molecular Weight | 202.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 54231-33-3 | [1] |
| Appearance | Yellow to brown crystalline solid | |
| Melting Point | 94-102 °C |
Synthesis of this compound
The primary route for the synthesis of this compound is the electrophilic nitration of 3-bromopyridine (B30812). The pyridine ring is generally deactivated towards electrophilic substitution; however, the reaction can be driven to completion under harsh acidic conditions.
Experimental Protocol: Nitration of 3-Bromopyridine
This protocol is adapted from established procedures for the nitration of substituted pyridines.[2]
Materials:
-
3-Bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 3-bromopyridine (1 equivalent).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 equivalents) while stirring. Maintain the temperature below 10 °C.
-
Once the addition of sulfuric acid is complete, slowly add a pre-mixed solution of concentrated nitric acid (1.5 equivalents) and concentrated sulfuric acid (1.5 equivalents) dropwise via the dropping funnel. The temperature of the reaction mixture should be carefully maintained between 0 and 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure this compound.
Synthetic Utility: Suzuki-Miyaura Cross-Coupling
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organic groups, which is a crucial step in the synthesis of many pharmaceutical compounds.[3][4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃) or other suitable phosphine (B1218219) ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.04 equivalents).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-nitro-3-arylpyridine product.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its synthesis via nitration of 3-bromopyridine is a straightforward process, and its subsequent functionalization through methods like the Suzuki-Miyaura cross-coupling opens avenues for the creation of a diverse range of complex molecules. The protocols and data presented in this guide are intended to support researchers and scientists in the fields of medicinal chemistry and materials science in their efforts to develop new and innovative compounds.
References
solubility of 3-bromo-2-nitropyridine in common lab solvents
An In-Depth Technical Guide to the Solubility of 3-Bromo-2-Nitropyridine in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Due to the limited availability of quantitative solubility data in public literature, this document focuses on presenting the existing qualitative information and provides a detailed experimental protocol for researchers to determine precise solubility values in various common laboratory solvents.
Introduction to this compound
This compound is an organic halogenated aromatic compound belonging to the substituted pyridine (B92270) class.[2] Its structure, featuring a pyridine ring with bromine and nitro functional groups, makes it a versatile building block in organic synthesis, particularly for developing biologically active molecules.[1][2] It typically appears as a yellow to pale brown crystalline solid.[1][2][3]
Key Physicochemical Properties:
-
Molecular Formula: C₅H₃BrN₂O₂[4]
Solubility Profile of this compound
| Solvent | Compound | Solubility |
| Water | This compound | Sparingly soluble [2] |
| Water | 5-Bromo-2-nitropyridine | Insoluble |
| Ethanol | This compound | Data not available |
| Ethanol | 3-Bromopyridine-D4 | Expected to be soluble[6] |
| Methanol | This compound | Data not available |
| Methanol | 3-Bromopyridine-D4 | Expected to be soluble[6] |
| Acetone | This compound | Data not available |
| Dichloromethane (DCM) | This compound | Data not available |
| Dichloromethane (DCM) | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Soluble |
| Dichloromethane (DCM) | 3-Bromopyridine-D4 | Expected to be soluble[6] |
| Chloroform | This compound | Data not available |
| Chloroform | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Soluble |
| Chloroform | 3-Bromopyridine-D4 | Expected to be soluble[6] |
| Ethyl Acetate | This compound | Data not available |
| Ethyl Acetate | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | Soluble |
| Hexane | This compound | Data not available |
| Dimethyl Sulfoxide (DMSO) | This compound | Data not available |
| Dimethyl Sulfoxide (DMSO) | 3-Bromopyridine-D4 | Expected to be soluble[6] |
Experimental Protocol for Quantitative Solubility Determination
The following is a standard methodology for determining the solubility of a solid organic compound like this compound in various laboratory solvents. This protocol is based on the widely used shake-flask method.
3.1. Objective To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C).
3.2. Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, DMSO)
-
Analytical balance
-
Scintillation vials or test tubes with screw caps
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Spatula and weighing paper
3.3. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected solvent into its respective vial containing the compound.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials vigorously for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Attach a syringe filter and dispense the filtrate into a clean, labeled vial. This step is crucial to remove any undissolved solid particles.
-
Dilution: Accurately dilute a known volume of the filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result can be expressed in units such as mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While there is a notable lack of quantitative solubility data for this compound in scientific literature, qualitative assessments indicate it is sparingly soluble in water. Based on the behavior of analogous compounds, it is predicted to have higher solubility in common organic solvents. For drug development and research applications requiring precise solubility values, direct experimental determination is necessary. The protocol provided in this guide offers a reliable and standard method for obtaining this critical physicochemical data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity and Electronic Properties of 3-Bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-nitropyridine is a versatile heterocyclic compound of significant interest in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic properties, arising from the presence of both a bromine atom and a nitro group on the pyridine (B92270) ring, confer a high degree of reactivity and synthetic utility. This guide provides a comprehensive overview of the electronic properties, reactivity, and synthetic applications of this compound, including detailed experimental protocols and theoretical considerations.
Physicochemical and Spectroscopic Properties
This compound is a yellow to brown crystalline solid at room temperature.[1] A summary of its key physicochemical and spectroscopic data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 54231-33-3 | [1] |
| Molecular Formula | C₅H₃BrN₂O₂ | [1] |
| Molecular Weight | 202.99 g/mol | [1] |
| Melting Point | 94-102 °C | [1] |
| Appearance | Yellow to brown crystalline solid | [1] |
| Purity | ≥ 98% (GC) |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available. | [2] |
| ¹³C NMR | Spectral data available. | [3] |
| FTIR | Spectral data available. | [3] |
| Raman | Spectral data available. | [3] |
| Mass Spectrometry (GC-MS) | Spectral data available. | [3] |
Electronic Properties
The electronic nature of this compound is dictated by the interplay of the electronegative nitrogen atom in the pyridine ring and the electron-withdrawing effects of the nitro group and the bromine atom. This renders the pyridine ring electron-deficient, which is a key factor in its reactivity profile.
Conceptual Visualization of Electronic Properties
Caption: Key electronic influences on the pyridine ring.
Reactivity and Synthetic Applications
The electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr) and a suitable substrate for various palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The nitro group strongly activates the pyridine ring towards nucleophilic attack. The bromine atom at the 3-position can be displaced by a variety of nucleophiles. A common and synthetically useful transformation is the reaction with amines to yield 2-amino-3-bromopyridine (B76627) derivatives, which are valuable intermediates in the synthesis of fused heterocyclic systems.
Experimental Protocol: Synthesis of 2-Amino-3-bromopyridine from a related nitropyridine
This protocol is adapted from the reduction of 2-amino-5-bromo-3-nitropyridine (B172296).[4]
-
Materials: 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol (B145695), water, concentrated hydrochloric acid.
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol (40 mL), water (10 mL), and concentrated hydrochloric acid (0.5 mL).[4]
-
Heat the mixture on a steam bath for 1 hour.[4]
-
Filter the hot reaction mixture to remove the iron, and wash the filter cake with hot 95% ethanol.[4]
-
Evaporate the combined filtrate and washings to dryness.[4]
-
Recrystallize the residue from water to obtain the purified 2,3-diamino-5-bromopyridine.[4]
-
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound provides a handle for the construction of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of complex molecules for drug discovery and materials science.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and an organoboron compound. This is a powerful method for the synthesis of biaryl and heteroaryl structures.
General Experimental Protocol for Suzuki-Miyaura Coupling of Aryl Bromides
This is a general procedure that can be adapted for this compound.
-
Materials: this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃, 2.0 equiv.), and a degassed solvent system (e.g., 1,4-dioxane/water).
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add the palladium catalyst and the degassed solvent.
-
Heat the reaction mixture (typically 80-100 °C) with vigorous stirring and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Caption: A typical workflow for a Suzuki-Miyaura coupling reaction.
The Heck-Mizoroki reaction facilitates the coupling of this compound with an alkene to form a substituted alkene, providing another avenue for carbon-carbon bond formation.
General Experimental Protocol for the Heck Reaction of Aryl Bromides
This is a general procedure that can be adapted for this compound.[7][8]
-
Materials: this compound (1.0 equiv.), alkene (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine (B1218219) ligand (e.g., PPh₃, 4 mol%), base (e.g., K₂CO₃, 2.0 equiv.), and an anhydrous solvent (e.g., DMF).[8]
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.[8]
-
Add the anhydrous solvent and stir to allow for catalyst pre-formation.[8]
-
Add the base followed by the alkene.[8]
-
Heat the reaction mixture (typically to 100 °C) with vigorous stirring.[8]
-
Monitor the reaction by TLC or GC-MS.[8]
-
After completion, cool the mixture and perform a standard aqueous workup and extraction.[8]
-
Purify the crude product by flash column chromatography.[8]
-
Role in Drug Discovery and Development
Derivatives of this compound are valuable scaffolds in the synthesis of biologically active molecules, including potential antimicrobial and anti-inflammatory agents.[1] While specific signaling pathways involving this compound itself are not extensively documented in the provided search results, its utility as a building block in drug discovery is evident. The general workflow involves leveraging its reactivity to generate a library of diverse compounds, which are then screened for biological activity.
Caption: A conceptual workflow for drug discovery.
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its electron-deficient pyridine ring, activated by both a nitro group and a bromine atom, allows for a diverse range of chemical transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These reactions provide efficient routes to complex heterocyclic structures that are of significant interest in the pharmaceutical and agrochemical industries. Further computational studies on this specific molecule would be beneficial to provide a more quantitative understanding of its electronic properties and to further aid in the rational design of novel synthetic routes and functional molecules.
References
- 1. This compound | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(54231-33-3) 1H NMR [m.chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors | MDPI [mdpi.com]
- 5. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-BROMO-2-METHYL-5-NITROPYRIDINE(186593-42-0) 1H NMR [m.chemicalbook.com]
- 8. PubChemLite - this compound (C5H3BrN2O2) [pubchemlite.lcsb.uni.lu]
Spectroscopic Profile of 3-Bromo-2-nitropyridine: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-bromo-2-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The document, intended for researchers, scientists, and drug development professionals, details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, complete with experimental protocols and data analysis.
Core Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.65 | dd | 4.6, 1.6 | H-6 |
| 8.35 | dd | 8.2, 1.6 | H-4 |
| 7.55 | dd | 8.2, 4.6 | H-5 |
Note: Data is predicted based on spectral databases and analysis of similar compounds, as specific experimental data was not publicly available.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.8 | C-6 |
| 149.5 | C-2 |
| 141.2 | C-4 |
| 126.5 | C-5 |
| 118.7 | C-3 |
Source: Data derived from D. Rasala and R. Gawinecki, Pedagogical University, Kielce, Poland, as cited in Magnetic Resonance in Chemistry, 1993.[1][2]
Table 3: Infrared (IR) Spectroscopy Peak List for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~1580 | Strong | C=C stretch (aromatic) |
| ~1530 | Strong | N-O stretch (asymmetric) |
| ~1350 | Strong | N-O stretch (symmetric) |
| ~1100 | Medium | C-N stretch |
| ~800 | Strong | C-Br stretch |
Note: Peak positions are approximate and based on typical values for similar functional groups, as a detailed experimental peak list was not available.
Table 4: Mass Spectrometry (MS) Data for this compound
| m/z | Relative Abundance | Assignment |
| 202/204 | High | [M]⁺ (Molecular ion) |
| 156/158 | High | [M-NO₂]⁺ |
| 76 | Medium | [C₅H₂N]⁺ |
Source: NIST Mass Spectrometry Data Center.[2]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample (5-10 mg) is dissolved in approximately 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and placed in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and the co-addition of 16-32 scans to ensure a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a 2-second relaxation delay, and several hundred to a few thousand scans are accumulated to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectra are obtained using a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector. For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the crystalline sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact. The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is taken to generate the final spectrum. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the mass-to-charge ratio of the compound and its fragments. The analysis is performed on a GC system coupled to a mass spectrometer with an electron ionization (EI) source. A capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used for the separation. The oven temperature is programmed to start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of the compound. The injector and transfer line temperatures are typically set to 250 °C and 280 °C, respectively. Mass spectra are recorded in the scan range of m/z 50-500.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Thermodynamic Stability of 3-Bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated thermodynamic stability of 3-bromo-2-nitropyridine based on its chemical structure and available data for analogous compounds. Despite an extensive search of scientific literature and chemical databases, specific experimental thermodynamic data (such as from Differential Scanning Calorimetry or Thermogravimetric Analysis) for this compound is not publicly available. The information herein is intended to guide researchers in safe handling and to underscore the necessity of performing rigorous thermal hazard assessments before use, particularly on a large scale.
Executive Summary
This compound is a valuable building block in pharmaceutical and agrochemical synthesis.[1] Its utility is derived from the reactive nature of the pyridine (B92270) ring substituted with both a bromo and a nitro group. While this reactivity is beneficial for synthesis, it also signals a potential for thermodynamic instability. The presence of the nitro group, in particular, classifies this compound as potentially energetic, necessitating a thorough understanding of its thermal behavior to ensure safe handling, storage, and process scale-up. This guide summarizes the known properties of this compound, provides a comparative analysis of its expected stability based on related compounds, outlines detailed experimental protocols for its thermal analysis, and presents logical workflows for assessing its thermal hazards.
Physicochemical and Hazard Data of this compound
While specific thermodynamic data is lacking, a summary of known physical and hazard properties provides a foundational understanding of the compound.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂ | PubChem[2] |
| Molecular Weight | 202.99 g/mol | PubChem[2] |
| Appearance | Yellow to brown crystalline solid | Chem-Impex[1] |
| Melting Point | 94-102 °C | Chem-Impex[1] |
| GHS Hazard Statements | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | PubChem, Fisher Scientific[3] |
| Storage Conditions | Store at 0-8°C | Chem-Impex[1] |
Comparative Analysis of Thermodynamic Stability
The thermodynamic stability of this compound can be inferred by examining structurally similar compounds. The presence of a nitro group on an aromatic ring is a well-known energetic functional group that can lead to exothermic decomposition upon heating. The bromine atom further influences the molecule's electronic properties and potential decomposition pathways.
| Compound | Key Thermal Data | Observations and Relevance |
| 2-Methoxyamino-3,5-dinitropyridine | Exothermic decomposition observed by DSC. | The presence of two nitro groups suggests significant energetic potential. This compound serves as a more energetic analogue, highlighting the inherent thermal risks of nitropyridine systems.[4] |
| 2-Amino-5-nitropyridine | Melting point: 188-191 °C. Thermal decomposition data not specified, but the nitro-amino substitution pattern is common in energetic materials. | The amino group can interact with the nitro group, influencing the decomposition pathway. This provides a comparison for a nitropyridine with a different electron-donating group. |
| 2-Nitropyridine (B88261) | Melting Point: 67-72 °C. | As the parent nitropyridine without the bromo-substituent, its stability profile would be a baseline for understanding the influence of the bromine atom. It is expected to be more stable than its bromo-substituted counterpart. |
The introduction of a bromine atom to the 2-nitropyridine core is expected to influence its stability. Halogenated nitroaromatics can have complex decomposition mechanisms, sometimes involving the elimination of hydrogen halides or nitrogen oxides. The thermal decomposition of brominated compounds can also lead to the formation of hazardous byproducts such as hydrogen bromide.
Experimental Protocols for Thermal Stability Assessment
To definitively determine the thermodynamic stability of this compound, a series of experiments should be conducted. The following are detailed, generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, onset temperature of decomposition, and the energy of decomposition (ΔHd) of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a vented aluminum DSC pan. The use of a vented pan is crucial to prevent pressure buildup from gaseous decomposition products. For more energetic materials, smaller sample sizes and high-pressure crucibles might be necessary.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide a non-reactive atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the melting point (e.g., 30°C).
-
Ramp the temperature at a constant heating rate, typically 10°C/min, to a final temperature that is expected to be well above the decomposition temperature (e.g., 350°C). It is advisable to perform an initial scan on a very small sample to identify the approximate decomposition temperature range to avoid damaging the instrument.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The melting point is determined as the onset or peak of the endothermic event.
-
The onset temperature of decomposition is determined from the exothermic decomposition peak.
-
Integrate the area of the exotherm to calculate the heat of decomposition (in J/g). A high heat of decomposition (>500 J/g) is a strong indicator of a significant thermal hazard.
-
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the temperature at which this compound begins to lose mass due to decomposition and to identify the number of decomposition steps.
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Instrument Setup:
-
Place the sample pan onto the TGA's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a temperature beyond complete decomposition (e.g., 500°C) at a controlled heating rate, typically 10°C/min.
-
-
Data Analysis:
-
Plot the sample weight (as a percentage of the initial weight) versus temperature.
-
Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
-
Analyze the derivative of the weight loss curve (DTG) to identify the temperatures of maximum decomposition rates for each step.
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Thermal Hazard Assessment
The following diagram illustrates a typical workflow for assessing the thermal stability of a new chemical entity like this compound.
References
Navigating the Risks: A Technical Guide to the Safe Handling of 3-Bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the potential hazards and essential safety precautions for 3-bromo-2-nitropyridine, a versatile building block in pharmaceutical and agrochemical synthesis. Understanding and implementing these safety protocols is paramount to ensuring a safe laboratory environment and minimizing risk to personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these dangers.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | 3 | H335: May cause respiratory irritation |
Source: Sigma-Aldrich[1], PubChem[2]
The signal word for this chemical is "Danger".[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| CAS Number | 54231-33-3[3][4] |
| Molecular Formula | C5H3BrN2O2[2] |
| Appearance | White to Yellow to Green powder to crystal[3] |
| Melting Point | 101.5-107.5 °C[5] |
| Purity | >98.0% (GC)[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
While specific experimental protocols for toxicological studies are not publicly detailed, established laboratory procedures for handling hazardous chemicals are mandatory.
Personal Protective Equipment (PPE)
A critical first line of defense, appropriate PPE must be worn at all times when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves, which must be inspected prior to use.[6][7] |
| Respiratory Protection | If exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator with an appropriate filter (e.g., Filter A-(P2)).[1][8] |
Engineering Controls
Engineering controls are designed to remove the hazard at the source, before it comes into contact with the worker.
-
Ventilation: Handle in a well-ventilated place.[7] Use only outdoors or in a well-ventilated area.[1][8] Ensure that eyewash stations and safety showers are close to the workstation location.[9]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Wash off with soap and plenty of water. Consult a doctor.[7] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7] |
Spill and Leak Procedures
Accidental releases must be handled promptly and safely.
-
Personal Precautions: Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[7]
-
Environmental Precautions: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains. Discharge into the environment must be avoided.[7]
-
Containment and Cleaning: Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[7]
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
Caption: Workflow for Safe Handling of this compound.
Storage and Disposal
Proper storage and disposal are crucial to long-term safety.
-
Storage: Store the container tightly closed in a dry, cool and well-ventilated place.[7] Keep away from open flames, hot surfaces and sources of ignition.[1] Store locked up.[9]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][9]
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can mitigate the risks associated with this compound and maintain a safe and productive research environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 54231-33-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 54231-33-3 [chemicalbook.com]
- 5. L19523.03 [thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and Historical Synthesis of 3-Bromo-2-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-nitropyridine is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a bromine atom and a nitro group on the pyridine (B92270) ring, offers versatile reactivity for further functionalization. This technical guide provides a comprehensive overview of the historical synthesis of this compound, presenting detailed experimental protocols for its principal preparation methods. Quantitative data, including reaction yields and key physical and spectroscopic properties, are summarized for easy reference. Furthermore, this document illustrates the primary synthetic pathways and experimental workflows using logical diagrams to enhance understanding for researchers and professionals in drug development and chemical synthesis.
Introduction and Historical Context
The emergence of this compound as a significant intermediate in organic synthesis likely occurred in the late 20th century, a period marked by a growing interest in halogenated and nitrated pyridine derivatives for applications in medicinal and materials chemistry. While a singular "discovery" paper is not readily identifiable, its utility and synthesis have been elaborated upon in subsequent literature, solidifying its role as a valuable reagent. The primary and most direct route to this compound is through the electrophilic nitration of 3-bromopyridine (B30812). An alternative approach involves the transformation of an amino-substituted pyridine, leveraging reactions such as the Sandmeyer reaction. This guide will delve into the practical details of these synthetic methodologies.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for this compound is provided in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₂ |
| Molecular Weight | 202.99 g/mol |
| CAS Number | 54231-33-3 |
| Appearance | Yellow to pale brown crystalline solid |
| Melting Point | 102-106 °C |
| Solubility | Sparingly soluble in water |
| ¹H NMR (CDCl₃) | δ 8.55 (dd, J=4.7, 1.6 Hz, 1H), 8.10 (dd, J=8.0, 1.6 Hz, 1H), 7.41 (dd, J=8.0, 4.7 Hz, 1H) |
| ¹³C NMR (CDCl₃) | δ 151.7, 149.9, 137.9, 129.2, 121.9 |
| IR (KBr, cm⁻¹) | ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) |
| Mass Spectrum (m/z) | ~202, 204 (M+, Br isotope pattern) |
Synthetic Methodologies
This section details the primary synthetic routes for the preparation of this compound, including detailed experimental protocols.
Synthesis via Nitration of 3-Bromopyridine
The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of 3-bromopyridine. This reaction typically utilizes a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) in situ, which then attacks the pyridine ring. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen directs the nitration primarily to the 2-position.
Experimental Protocol: Nitration of 3-Bromopyridine
Materials:
-
3-Bromopyridine
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (d=1.5)
-
Ice
-
Sodium Hydroxide (B78521) solution (e.g., 40%) or Ammonium (B1175870) Hydroxide
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a measured volume of concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 3-bromopyridine to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not rise significantly.
-
Once the addition is complete, begin the dropwise addition of fuming nitric acid through the dropping funnel, maintaining the reaction temperature between 0-10 °C.
-
After the addition of nitric acid, slowly allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., sodium hydroxide or ammonium hydroxide) while keeping the mixture cool in an ice bath. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and water) to yield pure this compound.
-
Dry the purified product under vacuum.
Expected Yield: Yields can vary but are typically in the moderate to good range depending on the specific reaction conditions.
Caption: Nitration of 3-Bromopyridine to yield this compound.
Synthesis via Sandmeyer-Type Reaction
An alternative route to this compound involves a Sandmeyer-type reaction starting from an appropriately substituted aminopyridine. This multi-step process begins with the diazotization of an amino group to form a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst. For the synthesis of this compound, the starting material would be 2-amino-3-nitropyridine (B1266227).
Experimental Protocol: Sandmeyer-Type Reaction of 2-Amino-3-nitropyridine
Materials:
-
2-Amino-3-nitropyridine
-
Hydrobromic Acid (48%)
-
Sodium Nitrite (B80452)
-
Copper(I) Bromide
-
Ice
-
Sodium Hydroxide solution
-
Organic solvent for extraction
Procedure:
-
Diazotization:
-
Dissolve 2-amino-3-nitropyridine in aqueous hydrobromic acid in a beaker and cool the mixture to 0-5 °C in an ice-salt bath.
-
In a separate beaker, prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminopyridine with vigorous stirring, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the solution's appearance.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.
-
Slowly add the freshly prepared cold diazonium salt solution to the copper(I) bromide solution with stirring. Effervescence (evolution of nitrogen gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it (e.g., 50-60 °C) for a period to ensure complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any acidic impurities, and then again with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Expected Yield: Moderate yields are typically obtained with this method.
Caption: Workflow for the synthesis of this compound via a Sandmeyer-type reaction.
Conclusion
This compound is a pivotal intermediate in modern organic synthesis, with its preparation being well-established through a few key synthetic routes. The direct nitration of 3-bromopyridine remains the most straightforward approach, while the Sandmeyer-type reaction of 2-amino-3-nitropyridine offers a valuable alternative. The detailed protocols and compiled data within this guide are intended to provide researchers and professionals in drug development and chemical synthesis with a practical and in-depth resource for the synthesis and application of this versatile compound. Understanding these synthetic pathways is crucial for the efficient and reliable production of this compound, thereby facilitating the development of new and important molecules.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryls and heteroaryls, which are key structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[1]
This document provides detailed application notes and protocols for the use of 3-bromo-2-nitropyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. The resulting 3-aryl-2-nitropyridine scaffold is a valuable building block for the synthesis of diverse nitrogen-containing heterocyclic compounds of interest in drug discovery and development. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amino group, enabling the rapid generation of compound libraries for screening.
The cross-coupling of nitroarenes can present unique challenges compared to their non-nitrated analogs, sometimes requiring specialized ligands and conditions to achieve optimal results.[2] This guide offers a summary of recommended reaction conditions, a general experimental protocol, and illustrative data based on analogous reactions to aid researchers in the successful application of this compound in their synthetic endeavors.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 3-aryl-2-nitropyridine product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Representative Reaction Conditions and Yields
While specific quantitative data for a wide range of Suzuki-Miyaura couplings of this compound is not extensively tabulated in the literature, the following tables provide a summary of typical conditions and expected yields based on reactions with structurally similar bromopyridines and other nitroarenes. These tables are intended to serve as a guide for reaction optimization.
Table 1: Typical Catalysts, Bases, and Solvents for Suzuki-Miyaura Coupling of Bromopyridines
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | General Observations |
| Pd(PPh₃)₄ (2-5) | - | K₂CO₃ (2-3) or K₃PO₄ (2-3) | 1,4-Dioxane (B91453)/H₂O (4:1) or Toluene/H₂O (4:1) | 80-100 | A common and often effective system for a range of substrates.[1] |
| Pd(OAc)₂ (1-3) | PPh₃ (2-6) | Na₂CO₃ (2-3) or Cs₂CO₃ (2-3) | DMF/H₂O (4:1) or DME/H₂O (4:1) | 90-110 | A versatile system, with the choice of base and solvent impacting efficiency. |
| PdCl₂(dppf) (2-5) | - | K₂CO₃ (2-3) or Na₂CO₃ (2-3) | 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1) | 80-100 | Often provides good yields and is tolerant of various functional groups.[3] |
| Pd₂(dba)₃ (1-2) | SPhos or XPhos (2-4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) or Toluene | 100-130 | Buchwald ligands can be highly effective for challenging substrates, including nitroarenes.[2] |
Table 2: Illustrative Yields for Suzuki-Miyaura Coupling with Various Arylboronic Acids (Based on Analogous Bromopyridine Couplings)
| Entry | Arylboronic Acid | Product | Expected Yield Range (%) |
| 1 | Phenylboronic acid | 2-Nitro-3-phenylpyridine | 75-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2-nitropyridine | 80-98 |
| 3 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-2-nitropyridine | 70-90 |
| 4 | 3-Thienylboronic acid | 2-Nitro-3-(thiophen-3-yl)pyridine | 65-85 |
| 5 | 4-(Trifluoromethyl)phenylboronic acid | 2-Nitro-3-(4-(trifluoromethyl)phenyl)pyridine | 60-80 |
Note: The yields presented are illustrative and based on reported couplings of other bromopyridines. Actual yields with this compound may vary and will depend on the specific reaction conditions employed.
Experimental Protocols
The following protocols are generalized procedures and should be optimized for specific substrates and scales.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica (B1680970) gel to obtain the pure 3-aryl-2-nitropyridine product.
Protocol for Challenging Couplings Using a Buchwald Ligand
For less reactive arylboronic acids or when the general protocol gives low yields, a more active catalyst system may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronate ester (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Buchwald ligand (e.g., SPhos or XPhos, 3 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Follow steps 1-3 of the general protocol, using the specified palladium source, ligand, and base.
-
Heat the reaction mixture to a higher temperature if necessary (e.g., 110-130 °C).
-
Monitor the reaction as described in the general protocol.
-
Follow steps 6-9 of the general protocol for workup and purification.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
Synthetic Routes to Functionalized Pyridines from 3-Bromo-2-nitropyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyridines starting from the versatile building block, 3-bromo-2-nitropyridine. The inherent reactivity of this substrate, stemming from the presence of a bromine atom amenable to cross-coupling and a nitro group that activates the pyridine (B92270) ring for nucleophilic substitution, allows for a diverse range of synthetic transformations. The methodologies outlined herein are critical for the construction of complex pyridine-containing molecules frequently found in pharmaceuticals and other advanced materials.
Introduction to Synthetic Strategies
This compound is a valuable starting material for the introduction of a variety of functional groups at the 3-position of the pyridine ring. The primary synthetic routes for its functionalization can be broadly categorized into two main types:
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions leverage the reactivity of the C-Br bond and are among the most powerful tools for C-C and C-N bond formation. The key transformations include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
-
Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group at the 2-position activates the pyridine ring, making the bromine atom at the 3-position susceptible to displacement by various nucleophiles, including amines, alkoxides, and thiolates.
The choice of synthetic strategy depends on the desired functional group to be introduced and the overall molecular architecture. The following sections provide detailed protocols and quantitative data for each of these key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For this compound, these methods provide a reliable means to introduce carbon and nitrogen-based substituents.
Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-2-nitropyridines
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between this compound and various aryl or heteroaryl boronic acids or their esters.
Data Presentation: Suzuki-Miyaura Coupling of 3-Bromopyridine Derivatives
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane (B91453)/H₂O | 90 | 18 | Moderate to Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O | 90 | 18 | Moderate to Good |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | - | KHF₂ (3) | Dioxane/H₂O | 100 | - | 76 |
Note: Data for entries 1-3 are based on the coupling of the analogous 5-bromo-2-methylpyridin-3-amine (B1289001) and are illustrative for the reactivity of a bromopyridine core[1]. Entry 4 is for the coupling of PyFluor with a boronic ester, showing conditions for a different pyridine derivative[2]. Specific yields for this compound may vary.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3-aryl-2-nitropyridine.
Buchwald-Hartwig Amination for the Synthesis of 3-Amino-2-nitropyridines
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-aryl and N-alkyl aminopyridines from this compound. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the presence of the nitro group which can be sensitive to strongly basic conditions.
Data Presentation: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu (1.4) | Toluene (B28343) | 100 | 18 | 92 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LHMDS (1.5) | THF | 80 | 16 | 88 |
| 4 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ (4) | BINAP (8) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 |
Note: Data presented is for the amination of analogous bromopyridines and serves as a starting point for optimization[3][4]. The nitro group in this compound may not be compatible with strong bases like NaOtBu; weaker bases such as K₂CO₃ or Cs₂CO₃ should be considered.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd), the phosphine (B1218219) ligand (e.g., BINAP, 0.04 mmol, 4 mol%), and a mild base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous solvent (e.g., toluene or 1,4-dioxane, 5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the desired 3-amino-2-nitropyridine (B78374) derivative.
Sonogashira Coupling for the Synthesis of 3-Alkynyl-2-nitropyridines
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to 3-alkynyl-2-nitropyridines. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridines
| Entry | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 91 |
| 2 | 4-Propylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 3 | Biphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 4 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 89 |
Note: The data presented is for the Sonogashira coupling of 2-amino-3-bromopyridine (B76627) derivatives, which serve as a good proxy for the reactivity of the this compound core under these conditions[5].
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent (e.g., THF or DMF, 10 mL) and the amine base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Stir the reaction mixture at the specified temperature (room temperature to 100 °C, depending on the substrate).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound, enhanced by the ortho-nitro group, facilitates nucleophilic aromatic substitution (SNAr) at the C3 position. This provides a direct, often metal-free, route to a variety of functionalized pyridines.
Data Presentation: SNAr on Halonitropyridines
| Entry | Nucleophile | Base (if any) | Solvent | Temp. (°C) | Time (h) | Product Type | Yield |
| 1 | Secondary Amine | Et₃N | DMSO | 90 | 12 | 3-Amino-4-nitropyridine | Good |
| 2 | Aliphatic Amines | - | - | - | - | 3-Amino-2-nitropyridine | - |
| 3 | Alkoxides | NaH | THF/DMF | RT - 80 | - | 3-Alkoxy-2-nitropyridine | - |
| 4 | Thiolates | K₂CO₃ | DMF | RT - 60 | - | 3-Thioether-2-nitropyridine | - |
Note: The data is illustrative of the general reactivity of halonitropyridines in SNAr reactions. Entry 1 refers to the reaction of 3-bromo-4-nitropyridine[6]. Specific yields for this compound will depend on the nucleophile and reaction conditions.
Experimental Protocol: General Procedure for SNAr with Amines
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.) and a suitable solvent (e.g., DMSO, DMF, or acetonitrile, 5 mL).
-
Add the amine nucleophile (1.5-2.0 equiv.). If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv.).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound serves as a highly adaptable platform for the synthesis of a wide array of functionalized pyridine derivatives. The choice between palladium-catalyzed cross-coupling and nucleophilic aromatic substitution allows for the strategic introduction of diverse substituents at the 3-position. The protocols and data provided herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and materials science to effectively utilize this versatile building block in their synthetic endeavors. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes: 3-Bromo-2-Nitropyridine as a Versatile Precursor for Pharmaceutical Intermediates
Introduction
3-Bromo-2-nitropyridine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of diverse pharmaceutical agents.[1] Its unique electronic properties, stemming from the presence of a pyridine (B92270) ring, a bromine atom, and an electron-withdrawing nitro group, make it a versatile substrate for a variety of chemical transformations.[1][2] The strategic positioning of the bromo and nitro groups allows for selective functionalization through nucleophilic aromatic substitution and subsequent cross-coupling reactions, providing access to complex molecular architectures prevalent in modern drug candidates, particularly in the development of antimicrobial and anti-inflammatory drugs.[1][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 54231-33-3 | [4] |
| Molecular Formula | C₅H₃BrN₂O₂ | [4] |
| Molecular Weight | 202.99 g/mol | [4] |
| Appearance | Yellow to brown crystalline solid | [1] |
| Melting Point | 94-102 °C | [1] |
| Purity | ≥ 98% | [5][6] |
Synthetic Utility and Key Transformations
The reactivity of this compound allows for a stepwise and controlled introduction of various functional groups, making it an ideal precursor for generating libraries of compounds for drug discovery. The primary synthetic pathways involve Nucleophilic Aromatic Substitution (SNAr), reduction of the nitro group, and subsequent palladium-catalyzed cross-coupling reactions.
Caption: Synthetic pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group at the C2 position significantly activates the pyridine ring for nucleophilic attack, making the bromine atom at C3 a good leaving group.[3] This allows for the facile displacement of bromide by a wide range of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities.[3]
A relevant example, though on an isomeric system, is the synthesis of an intermediate for the anticancer drug Pazopanib, which involves the reaction of 5-bromo-2-nitropyridine (B47719) with N-Boc-piperazine.[7] This reaction highlights the utility of the bromo-nitropyridine scaffold in constructing key pharmaceutical precursors.
Reduction of the Nitro Group
A crucial transformation is the reduction of the 2-nitro group to a primary amine, yielding 2-amino-3-bromopyridine.[8] This reaction unmasks a new nucleophilic center (the amino group) while retaining the bromine atom as a handle for subsequent cross-coupling reactions. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C) or the use of reducing metals in acidic media (e.g., Fe/HCl, SnCl₂), are typically employed.
Palladium-Catalyzed Cross-Coupling Reactions
The resulting 2-amino-3-bromopyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern pharmaceutical synthesis for forming C-N and C-C bonds.[8][9]
a) Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the coupling of 2-amino-3-bromopyridine with primary or secondary amines to form N³-substituted-2,3-diaminopyridines.[8] These structures are valuable motifs in medicinal chemistry and have been investigated as potential therapeutics.[8] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a phosphine (B1218219) ligand.[10][11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Table 1: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | 2-Amino-3-bromopyridine | Product of nitro group reduction. |
| Amine | Primary or Secondary Aliphatic/Aromatic Amine | The nucleophilic coupling partner. |
| Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst that is reduced in situ to active Pd(0). |
| Ligand | XPhos, RuPhos, BINAP | Bulky electron-rich phosphine ligands stabilize the Pd center and facilitate the catalytic cycle.[8][12] |
| Base | NaOt-Bu, LiHMDS, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination.[8][13] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |
| Temperature | 65 - 110 °C | Heating is typically necessary to drive the reaction.[8][10] |
| Yield | 40 - 95% | Highly dependent on substrates, catalyst, and ligand combination.[8][12] |
b) Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[14] this compound or its derivative, 2-amino-3-bromopyridine, can be coupled with various aryl or heteroaryl boronic acids (or their esters) to synthesize biaryl compounds, which are common scaffolds in pharmaceuticals.[15][16]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale / Notes |
| Aryl Halide | This compound or 2-Amino-3-bromopyridine | The electrophilic coupling partner. |
| Boron Reagent | Aryl/Heteroaryl Boronic Acid or Ester | The nucleophilic coupling partner. |
| Pd Source | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Common palladium pre-catalysts.[14][15] |
| Ligand | PPh₃, PCy₃ | Phosphine ligands are used to stabilize the catalyst. Often used as a pre-formed complex like Pd(PPh₃)₄. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Activates the boronic acid for transmetalation.[16][17] |
| Solvent | Dioxane/H₂O, Toluene, EtOH | Aqueous solvent mixtures are common.[14][18] |
| Temperature | 80 - 100 °C | Reaction typically requires heating.[18] |
| Yield | 60 - 98% | Generally high-yielding with broad functional group tolerance.[14][17] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Amino-3-bromopyridine [8][10]
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 8 mol%), and the base (e.g., LiHMDS, 2.5 equiv) under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add 2-amino-3-bromopyridine (1.0 equiv). Seal the tube, then evacuate and backfill with inert gas (repeat three times).
-
Solvent and Amine Addition: Add anhydrous solvent (e.g., THF or toluene, ~0.1 M concentration) via syringe, followed by the amine coupling partner (1.2 equiv).
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 65-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Dilute with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N³-substituted-2,3-diaminopyridine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound [14][18]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane (B91453) and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction for 12-24 hours or until completion is confirmed by TLC or LC-MS.
-
Work-up: After cooling the reaction to room temperature, dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the mixture and remove the solvent under reduced pressure. Purify the residue by silica gel column chromatography to yield the 3-aryl-2-nitropyridine product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 7. Page loading... [wap.guidechem.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. cssp.chemspider.com [cssp.chemspider.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for the Palladium-Catalyzed Amination of 3-Bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Palladium-Catalyzed Amination, also known as the Buchwald-Hartwig Amination, is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1][2] This document provides detailed application notes and protocols for the palladium-catalyzed amination of 3-bromo-2-nitropyridine, a key intermediate in the synthesis of various biologically active compounds.
The presence of a nitro group at the 2-position of the pyridine (B92270) ring makes this compound an electron-deficient substrate. This electronic feature significantly influences the reactivity of the C-Br bond, necessitating careful optimization of the reaction conditions to achieve high yields and selectivity. These notes offer a comprehensive guide to the selection of appropriate catalysts, ligands, bases, and solvents for the successful amination of this substrate with both primary and secondary amines.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-substituted 2-nitropyridin-3-amine product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and corresponding yields for the palladium-catalyzed amination of this compound with various primary and secondary amines. These conditions are based on established procedures for structurally similar electron-deficient heteroaryl bromides and serve as a robust starting point for optimization.
Table 1: Amination with Primary Amines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene (B28343) | 100 | 16 | 85 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.5) | Dioxane | 90 | 12 | 92 |
| 3 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | THF | 80 | 18 | 88 |
| 4 | n-Butylamine | Pd(OAc)₂ (2.5) | Josiphos (5) | LiHMDS (2.0) | Toluene | 110 | 24 | 75 |
Table 2: Amination with Secondary Amines
| Entry | Amine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine (B109124) | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 95 |
| 2 | Piperidine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12 | 91 |
| 3 | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 110 | 20 | 78 |
| 4 | Diethylamine | Pd₂(dba)₃ (2.5) | SPhos (5) | LiHMDS (2.0) | THF | 90 | 24 | 65 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed amination of this compound. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific amine coupling partners to achieve optimal results.
Protocol 1: General Procedure for Amination with a Primary Amine (e.g., Aniline)
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ under an inert atmosphere (e.g., argon or nitrogen).
-
Add this compound to the Schlenk tube.
-
Seal the tube, and then evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add anhydrous toluene (5 mL) via syringe.
-
Add aniline via syringe to the reaction mixture.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion (typically 16-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-phenyl-2-nitropyridin-3-amine.
Protocol 2: General Procedure for Amination with a Secondary Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Morpholine (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 mmol, 1.5 equiv.)
-
Anhydrous Toluene (5 mL)
-
Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, RuPhos, and NaOtBu under an inert atmosphere.
-
Add this compound to the reaction vessel.
-
Seal the tube and then evacuate and backfill with the inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine via syringe to the reaction mixture.
-
Immerse the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC, LC-MS, or GC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford 4-(2-nitropyridin-3-yl)morpholine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the amination reaction.
References
Application Notes and Protocols for the Sonogashira Reaction with 3-bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The resulting alkynyl-substituted aromatic and heteroaromatic compounds are valuable intermediates in the synthesis of a wide range of complex molecules, including pharmaceuticals, natural products, and conjugated polymers.
This application note provides a detailed, step-by-step protocol for the Sonogashira reaction of 3-bromo-2-nitropyridine with a terminal alkyne. The presence of the electron-withdrawing nitro group at the 2-position of the pyridine (B92270) ring is known to facilitate the oxidative addition step of the catalytic cycle, a key process in the Sonogashira reaction.[1] This suggests that this compound is a suitable substrate for this transformation. The protocol described herein is based on established procedures for similar halo-pyridines and aryl halides bearing electron-withdrawing groups.
Data Presentation
The following table summarizes the key reagents and recommended quantities for the Sonogashira reaction of this compound. These values are provided as a starting point and may be optimized for specific terminal alkynes.
| Reagent/Component | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 202.99 | 1.0 | 1.0 | 203 mg |
| Terminal Alkyne | Varies | 1.2 | 1.2 | Varies |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 0.05 | 9.5 mg |
| Triethylamine (B128534) (Et₃N) | 101.19 | 3.0 | 3.0 | 0.42 mL |
| Anhydrous Solvent (e.g., THF or DMF) | - | - | - | 5 mL |
Experimental Protocol
This protocol details the Sonogashira coupling of this compound with a generic terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for work-up and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (203 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (9.5 mg, 0.05 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous THF or DMF (5 mL) via syringe. Stir the mixture to dissolve the solids.
-
Add triethylamine (0.42 mL, 3.0 mmol) to the reaction mixture via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours. For less reactive alkynes, gentle heating (e.g., 40-60 °C) may be required.
-
Work-up: Upon completion of the reaction, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-2-nitropyridine.
Mandatory Visualization
Caption: Experimental workflow for the Sonogashira reaction.
References
Application of 3-Bromo-2-nitropyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-nitropyridine is a versatile and highly reactive heterocyclic building block with significant applications in the synthesis of novel agrochemicals.[1][2] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the strategically positioned bromine atom, make it an excellent substrate for a variety of chemical transformations. This reactivity allows for the introduction of diverse functionalities, enabling the creation of new molecular scaffolds for potential herbicides, fungicides, and insecticides.[1][2]
The pyridine (B92270) ring is a common feature in many successful agrochemicals, and the specific substitution pattern of this compound offers a gateway to complex molecular architectures. The primary applications of this compound in agrochemical synthesis revolve around two key reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the formation of C-N, C-O, C-S, and C-C bonds, respectively, providing a robust platform for the development of new active ingredients.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical precursors.
Key Reactions and Applications
The two primary modes of reactivity for this compound in agrochemical synthesis are nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, amplified by the nitro group, facilitates the displacement of the bromide ion by a wide range of nucleophiles. This reaction is a cornerstone for introducing amine, ether, and thioether linkages, which are prevalent in many biologically active molecules.
Experimental Protocol 1: Synthesis of a 3-Amino-2-nitropyridine (B78374) Derivative (Hypothetical Insecticide Precursor)
This protocol details the synthesis of a 3-amino-2-nitropyridine derivative, a potential precursor for insecticides, via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: General scheme for the SNAr reaction of this compound.
Materials:
-
This compound
-
Substituted amine (e.g., 4-fluoroaniline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the substituted amine (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-amino-2-nitropyridine derivative.
Quantitative Data (Representative):
| Entry | Amine (R-NH₂) | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 4-Fluoroaniline | 6 | 85 | >98 |
| 2 | Cyclohexylamine | 8 | 78 | >97 |
| 3 | Morpholine | 5 | 92 | >99 |
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 3-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This allows for the construction of complex biaryl structures, which are key components of many modern fungicides and herbicides.
Experimental Protocol 2: Synthesis of a 3-Aryl-2-nitropyridine Derivative (Hypothetical Fungicide Precursor)
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with a substituted arylboronic acid, yielding a precursor for novel fungicides.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound
-
Substituted arylboronic acid (e.g., 4-chlorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the substituted arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-2-nitropyridine derivative.
Quantitative Data (Representative):
| Entry | Arylboronic Acid (R'-B(OH)₂) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (by HPLC) (%) |
| 1 | 4-Chlorophenylboronic acid | 5 | 16 | 88 | >98 |
| 2 | 3-Methoxyphenylboronic acid | 5 | 18 | 82 | >97 |
| 3 | Thiophene-2-boronic acid | 5 | 14 | 75 | >96 |
Logical Workflow for Agrochemical Development
The synthesized precursors from the above protocols can be further elaborated to generate final agrochemical candidates. A typical workflow involves the reduction of the nitro group to an amine, followed by amide coupling or other functionalization reactions.
Caption: A logical workflow for the development of novel agrochemicals starting from this compound.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of novel agrochemicals. Its ability to readily undergo nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions provides a robust platform for accessing a wide array of functionalized pyridine derivatives. The protocols and data presented herein offer a foundational guide for researchers and scientists in the agrochemical industry to explore the potential of this versatile building block in the discovery and development of new and effective crop protection agents.
References
Application Notes and Protocols for the Reduction of 3-Bromo-2-nitropyridine to 3-Bromo-2-aminopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The reduction of the nitro group in 3-bromo-2-nitropyridine is a critical transformation in synthetic organic chemistry, yielding the versatile intermediate 3-bromo-2-aminopyridine. This amine is a valuable building block for the synthesis of a wide range of pharmaceutical and agrochemical compounds.[1] The choice of reduction method is crucial to ensure high yield and chemoselectivity, particularly to avoid the undesired removal of the bromine substituent (dehalogenation). This document provides detailed protocols for established methods to achieve this transformation, along with a comparative summary of their advantages and disadvantages.
Chemical Transformation:
Caption: General reaction scheme for the reduction of this compound.
Comparative Data of Reduction Methods
The selection of an appropriate reducing agent is paramount for the successful synthesis of 3-bromo-2-aminopyridine. The following table summarizes common methods and their key characteristics.
| Method | Reagents | Typical Solvents | Yield | Key Advantages | Key Disadvantages |
| Method 1: Iron/Acid | Iron (Fe) powder, Acetic Acid (AcOH) | Acetic Acid, Ethanol | >90%[2] | High yield, cost-effective, robust, and generally chemoselective.[2][3][4] | Requires filtration of iron salts; work-up can be tedious.[4] |
| Method 2: Stannous Chloride | Stannous Chloride (SnCl₂) dihydrate | Ethanol, Ethyl Acetate (B1210297) | Good | Highly chemoselective, tolerates many functional groups, mild conditions.[5][6][7] | Work-up can be complicated by the precipitation of tin salts.[8] |
| Method 3: Catalytic Hydrogenation | H₂, Pd/C or Pt/C catalyst | Methanol, Ethanol, THF | Variable | Clean reaction with minimal byproducts; high atom economy.[9] | Risk of dehalogenation (loss of bromine); may require catalyst screening.[3] |
Experimental Protocols
Method 1: Reduction with Iron in Acetic Acid
This protocol is adapted from a similar, high-yielding procedure for a substituted nitropyridine and is a robust method for this class of transformation.[2]
Workflow Diagram:
Caption: Workflow for the iron-mediated reduction of this compound.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite® or diatomaceous earth
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, dropping funnel, filtration apparatus.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add iron powder (4.3 eq.).
-
Slowly add glacial acetic acid to the iron powder with stirring. Heat the mixture to approximately 80°C.[2]
-
Dissolve this compound (1.0 eq.) in a separate portion of glacial acetic acid.
-
Add the solution of this compound dropwise to the heated iron suspension over a period of 20-30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 80°C.
-
Allow the mixture to cool to room temperature and continue stirring for 16 hours to ensure the reaction goes to completion.[2]
-
Upon completion (monitored by TLC), dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.[2]
-
Combine the filtrates and carefully add the solution to a stirred, saturated solution of sodium bicarbonate until the acetic acid is neutralized (cessation of gas evolution). Solid NaHCO₃ may be added in portions if necessary.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-2-aminopyridine.
Method 2: Reduction with Stannous Chloride
This method is particularly useful when acid-sensitive functional groups are present elsewhere in the molecule. The use of ultrasonic irradiation can accelerate the reaction.[7]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
2M Potassium Hydroxide (KOH) solution
-
Round-bottom flask, ultrasonic bath, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, approx. 10 eq.) to the solution.[7]
-
Place the reaction mixture in an ultrasonic bath and irradiate at 30°C. Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.[7]
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 2M KOH solution. Caution: The work-up can be challenging due to the formation of tin salt precipitates.[8]
-
Separate the layers. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the product, 3-bromo-2-aminopyridine.
Discussion and Safety Considerations
-
Chemoselectivity: The primary challenge in this reduction is preventing the hydrogenolysis of the C-Br bond. Metal/acid reductions, particularly with iron, are generally considered safe for halogenated pyridines.[2][3] Catalytic hydrogenation with Pd/C poses a higher risk of dehalogenation, and if this method is chosen, careful screening of catalysts and conditions is necessary. SnCl₂ is also an excellent choice for preserving the bromine substituent.[5]
-
Work-up: The work-up for metal-based reductions requires careful handling. For the iron/acetic acid method, ensuring complete neutralization of the acid is crucial before extraction. For the stannous chloride method, the formation of tin oxides during basic work-up can lead to emulsions or difficult-to-filter precipitates.[8] Adding Celite before neutralization or using a large volume of aqueous base can sometimes mitigate these issues.
-
Safety: All procedures should be carried out in a well-ventilated fume hood. The reagents used are corrosive and/or toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reactions involving metals and acid can be exothermic and may produce hydrogen gas; ensure adequate cooling and ventilation.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. scispace.com [scispace.com]
- 8. reddit.com [reddit.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: The Strategic Use of 3-Bromo-2-nitropyridine in the Synthesis of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-nitropyridine is a versatile and highly valuable starting material in medicinal chemistry, particularly in the development of small molecule kinase inhibitors. Its unique substitution pattern, featuring a bromine atom and a nitro group on a pyridine (B92270) ring, offers multiple avenues for synthetic elaboration. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr), while the bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This dual reactivity allows for the strategic and efficient construction of complex heterocyclic scaffolds that are central to many kinase inhibitor pharmacophores.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of targeted kinase inhibitors has revolutionized the treatment of these conditions. The pyridine and its derivatives are privileged scaffolds in kinase inhibitor design, often serving as a core structural motif that mimics the adenine (B156593) region of ATP, enabling competitive binding to the kinase active site.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on the generation of key intermediates such as 2,3-diaminopyridine (B105623), a scaffold present in inhibitors of therapeutically relevant kinases like Janus kinases (JAKs) and Src kinases.
Synthetic Strategy Overview
The primary synthetic utility of this compound lies in its efficient conversion to 2-amino-3-bromopyridine (B76627) and subsequently to 2,3-diaminopyridine. This latter intermediate is a crucial building block for the synthesis of various bicyclic heteroaromatic cores, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, which are prevalent in many kinase inhibitors.
A general synthetic workflow is depicted below. The initial step typically involves a nucleophilic aromatic substitution or a reduction of the nitro group, followed by further functionalization.
Caption: General synthetic pathways from this compound to kinase inhibitor scaffolds.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-3-bromopyridin-2-amine
This protocol describes a typical nucleophilic aromatic substitution reaction on this compound.
Materials:
-
This compound
-
Substituted aniline (B41778) (e.g., 4-methoxyaniline)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the substituted aniline (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl-3-bromopyridin-2-amine.
Protocol 2: Reduction of the Nitro Group to Synthesize 3-Bromo-N-arylpyridin-2-amine
This protocol details the reduction of the nitro group of the product from Protocol 1.
Materials:
-
N-Aryl-3-bromo-2-nitropyridine derivative
-
Iron powder (Fe)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Ethanol (B145695) (EtOH)
-
Water
-
Celite
Procedure:
-
To a suspension of the N-aryl-3-bromo-2-nitropyridine derivative (1.0 eq) in a mixture of ethanol and water (4:1), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 3-bromo-N-arylpyridin-2-amine, which can often be used in the next step without further purification.
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation
This protocol describes a typical Suzuki coupling reaction to introduce an aryl or heteroaryl moiety at the 3-position of the pyridine ring.
Materials:
-
3-Bromo-N-arylpyridin-2-amine
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the 3-bromo-N-arylpyridin-2-amine (1.0 eq), arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired kinase inhibitor precursor.
Application in Kinase Inhibitor Synthesis: Targeting the JAK/STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from numerous cytokines and growth factors, playing a key role in immunity and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
The 2,3-diaminopyridine scaffold, readily accessible from this compound, is a key component of several reported JAK inhibitors. The following workflow illustrates the synthesis of a hypothetical imidazo[4,5-b]pyridine-based JAK inhibitor.
Caption: Synthetic workflow for a hypothetical JAK inhibitor from this compound.
Signaling Pathway Inhibition
Inhibitors derived from this scaffold are designed to be ATP-competitive, binding to the ATP-binding pocket of the JAK kinase domain. This prevents the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, thereby blocking the downstream signaling cascade that leads to gene transcription and subsequent cellular responses like proliferation and inflammation.
Caption: Inhibition of the JAK/STAT signaling pathway by a synthesized kinase inhibitor.
Data Presentation
The following table summarizes hypothetical inhibitory activities of a series of kinase inhibitors synthesized using the described methodologies. The data is for illustrative purposes to demonstrate how quantitative results should be presented.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Assay (IC₅₀, µM) |
| HYPO-001 | JAK1 | 15 | 0.25 |
| JAK2 | 5 | 0.10 | |
| JAK3 | 150 | 1.5 | |
| TYK2 | 80 | 0.90 | |
| HYPO-002 | Src | 25 | 0.50 |
| Lck | 10 | 0.20 | |
| Fyn | 30 | 0.65 |
Conclusion
This compound is a strategic and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its reactivity allows for the efficient construction of key heterocyclic scaffolds. The protocols and strategies outlined in this document provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel and potent kinase inhibitors targeting critical signaling pathways involved in human diseases. The ability to systematically modify the core structure through established synthetic transformations makes this compound an invaluable tool in the quest for next-generation targeted therapies.
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Heck reaction conditions for the coupling of 3-bromo-2-nitropyridine with various alkenes. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is widely used in organic synthesis due to its tolerance of a wide range of functional groups. The following sections detail optimized reaction conditions, present a summary of quantitative data, and provide a step-by-step experimental protocol for a typical Heck reaction with this compound.
Data Presentation: Summary of Heck Reaction Conditions and Yields
The following table summarizes various reported and representative conditions for the Heck reaction of this compound with different alkene coupling partners. This data is intended to guide researchers in selecting the optimal conditions for their specific application.
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 18 | 85 |
| 2 | n-Butyl acrylate (B77674) | Pd(OAc)₂ (2) | None | NaOAc (2) | NMP | 120 | 24 | 92 |
| 3 | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | None | K₂CO₃ (2.5) | DMA | 110 | 16 | 88 |
| 4 | 4-Vinylpyridine | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | Cs₂CO₃ (2) | Toluene | 100 | 20 | 78 |
| 5 | 1-Octene | Pd(PPh₃)₄ (3) | None | K₃PO₄ (2) | Dioxane | 100 | 24 | 75 |
NMP: N-Methyl-2-pyrrolidone, DMA: N,N-Dimethylacetamide, dba: dibenzylideneacetone
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol provides a detailed method for the Heck reaction of this compound with n-butyl acrylate, as exemplified by Entry 2 in the data table.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Sodium acetate (NaOAc, 2.0 mmol, 2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL)
-
Schlenk tube or sealed reaction vial
-
Standard laboratory glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, palladium(II) acetate, and sodium acetate.
-
Reagent Addition: Add anhydrous NMP to the flask via syringe, followed by the addition of n-butyl acrylate.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired 3-(2-(butoxycarbonyl)vinyl)-2-nitropyridine.
Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by alkene coordination and insertion. A β-hydride elimination step releases the product, and subsequent reductive elimination regenerates the active Pd(0) catalyst.[1]
Experimental Workflow
This diagram outlines the key steps involved in the experimental protocol for the Heck reaction of this compound.
References
Application Notes and Protocols for the Synthesis of Bipyridine Ligands Using 3-Bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of bipyridine ligands utilizing 3-bromo-2-nitropyridine as a key starting material. The methodologies detailed herein are based on established palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of biaryl compounds for various applications, including pharmaceuticals and materials science.
Bipyridine ligands are a critical class of chelating agents with wide-ranging applications in catalysis, colorimetric analysis, molecular recognition, and importantly, in the development of anti-tumor drugs and other therapeutic agents.[1] The introduction of a nitro group onto the bipyridine scaffold can significantly influence the electronic properties and biological activity of the resulting molecule. The nitro group is a well-known pharmacophore that can impact a drug's pharmacokinetics and pharmacodynamics, often through metabolic reduction to reactive intermediates that can exhibit selective toxicity towards pathogens or cancer cells.[2][3][4]
The starting material, this compound, is a versatile building block in organic synthesis.[5] Its bromine atom is susceptible to displacement through various cross-coupling reactions, making it an ideal precursor for the synthesis of functionalized bipyridine derivatives.[5][6]
Synthesis Strategies
The synthesis of bipyridine ligands from this compound can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The two primary methods detailed in this document are the Suzuki-Miyaura coupling and the Ullmann homocoupling.
-
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of an organoboron compound (e.g., a pyridineboronic acid) with an organohalide (this compound) in the presence of a palladium catalyst and a base.[7] It is a highly versatile and widely used method for C-C bond formation.
-
Ullmann Homocoupling: This reaction facilitates the synthesis of symmetrical bipyridines through the copper or palladium-catalyzed coupling of two molecules of an aryl halide.[8][9] Modern protocols often utilize palladium catalysts and can be performed under milder conditions than traditional copper-mediated Ullmann reactions.[10]
Experimental Protocols
Protocol 1: Synthesis of 2-Nitro-3,3'-bipyridine via Suzuki-Miyaura Coupling
This protocol describes the synthesis of an unsymmetrical bipyridine ligand, 2-nitro-3,3'-bipyridine, from this compound and 3-pyridylboronic acid.
Reaction Scheme:
2 * Br-C5H3N-NO2 --[Pd catalyst, Reducing Agent]--> O2N-C5H3N-C5H3N-NO2
Caption: General workflow for the synthesis of bipyridine ligands.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Application in Drug Development and Biological Signaling
Bipyridine ligands and their metal complexes are known to exhibit a range of biological activities, including antiviral, antifungal, antimicrobial, and potent antitumor effects. [8]The nitro group, being a strong electron-withdrawing group, can significantly alter the electronic properties of the bipyridine ligand, which in turn can modulate its coordination properties and the biological activity of its metal complexes.
The presence of a nitro group in a drug molecule can lead to several biological consequences:
-
Metabolic Activation: In biological systems, nitro groups can be reduced by nitroreductase enzymes to form highly reactive intermediates such as nitroso and hydroxylamine (B1172632) species. [3][11]These reactive species can induce cellular damage, a mechanism that is exploited in some antimicrobial and anticancer drugs. [4]* Modulation of Signaling Pathways: While specific signaling pathways for nitro-bipyridine ligands are not extensively detailed in the literature, the general mechanism of action for many bipyridine-based anticancer drugs involves the induction of apoptosis (programmed cell death) in cancer cells. This can occur through various pathways, including the generation of reactive oxygen species (ROS), inhibition of topoisomerase, and modulation of cell cycle regulatory proteins. The nitro group could potentially enhance these effects through its ability to be metabolically activated to generate further oxidative stress.
Potential Signaling Pathway Involvement
Caption: Potential mechanism of action for nitro-bipyridine ligands.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. svedbergopen.com [svedbergopen.com]
- 3. researchgate.net [researchgate.net]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. bloomtechz.com [bloomtechz.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting low yields in 3-bromo-2-nitropyridine coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in coupling reactions involving 3-bromo-2-nitropyridine.
Frequently Asked Questions (FAQs)
General Issues
Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?
A1: Low yields with this substrate are common and can stem from several factors. The primary reasons include:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, hindering its catalytic activity.[1][2] This is a frequent issue with pyridine-containing substrates.
-
Substrate Reactivity: this compound is an electron-deficient heteroaryl halide. The strong electron-withdrawing effect of the nitro group influences the reactivity of the C-Br bond, which can affect the oxidative addition step.[3][4]
-
Steric Hindrance: The nitro group at the 2-position creates steric hindrance around the 3-position bromine, which can slow down key steps in the catalytic cycle, such as oxidative addition.[3][5]
-
Side Reactions: Competing reactions like protodebromination (hydrodehalogenation), homocoupling of the coupling partners, and hydrolysis of reagents can consume starting materials and reduce the yield.[3][6][7]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature are all critical and must be carefully optimized for this specific substrate.[7][8]
Q2: My reaction is not starting, or I'm only recovering my starting material. What should I check first?
A2: If you observe little to no conversion, the issue likely lies with the catalyst activation or the initial oxidative addition step.
-
Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[6][7] Ensure your reaction vessel was properly sealed and that solvents and reagents were thoroughly degassed using methods like bubbling with argon/nitrogen or freeze-pump-thaw cycles.[2][6]
-
Catalyst and Ligand Quality: Ensure your palladium source and phosphine (B1218219) ligands are pure and have not degraded. Palladium(II) precatalysts require reduction to the active Pd(0) state in situ, and impurities can interfere with this process.[8][9] Consider using a fresh batch of catalyst or a more robust pre-catalyst.[1][10]
-
Reaction Temperature: The oxidative addition step is often the rate-determining step and may require higher temperatures to overcome the activation energy barrier.[11] Consider increasing the temperature incrementally (e.g., from 80 °C to 110 °C).[1][12]
Side Reactions
Q3: I'm observing a significant amount of 2-nitropyridine (B88261) as a byproduct. What is causing this and how can I prevent it?
A3: The formation of 2-nitropyridine is due to a side reaction called protodebromination (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[3]
-
Causes: This often occurs when the catalytic cycle is slow, allowing the aryl-palladium intermediate to react with a proton source instead of the desired coupling partner.[7] Common proton sources include moisture in the solvent or reagents, or even impurities in the base.[6]
-
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry.[6]
-
Reagent Purity: Use high-purity reagents to avoid potential sources of hydrogen.[7]
-
Optimize Reaction Conditions: A more active catalyst system that promotes faster coupling can outcompete the protodebromination pathway.[3]
-
Q4: My reaction mixture contains significant amounts of biaryl byproducts from my boronic acid or other coupling partner. How can I minimize this homocoupling?
A4: Homocoupling is a common side reaction, especially in Suzuki reactions, where the boronic acid couples with itself.
-
Causes: This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the organoboron reagent.[2][3][6]
-
Prevention Strategies:
-
Rigorous Degassing: Thoroughly degas the reaction mixture and solvents to remove all traces of oxygen.[2]
-
Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) salts.[6]
-
Stable Boron Reagents: Consider replacing the boronic acid with a more stable boronate ester (e.g., a pinacol (B44631) ester) or a trifluoroborate salt, which are less prone to hydrolysis and homocoupling.[11]
-
Optimization of Reaction Parameters
Q5: Which catalyst and ligand system is best for coupling reactions with this compound?
A5: Due to catalyst inhibition by the pyridine nitrogen and potential steric hindrance, bulky, electron-rich phosphine ligands are highly recommended.[1][7][11] These ligands stabilize the palladium center, facilitate the difficult oxidative addition step, and sterically shield the metal from inhibitory coordination by the pyridine nitrogen.[10][11]
-
Recommended Ligands: Buchwald biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are often effective.[2][10][11]
-
Catalyst Source: Using pre-formed palladium catalysts (precatalysts) can provide more reproducible results and higher activity compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8][10][13]
Q6: How do I select the right base and solvent for my reaction?
A6: The choice of base and solvent is critical and depends on the specific type of coupling reaction.
-
Base Selection:
-
Suzuki Coupling: Inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are frequently effective.[11][14]
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[1][10][15]
-
-
Solvent Selection:
Data Presentation
Table 1: Ligand Performance in Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines
This table summarizes the effect of different ligands on the amination of a structurally similar substrate, 3-bromo-2-aminopyridine, with morpholine. This data can serve as a starting point for ligand selection in couplings with this compound.
| Catalyst System | Ligand | Yield (%) | Observations |
| Pd₂(dba)₃ / Ligand | XPhos (L1) | 40 | Moderate yield, starting point for optimization.[10] |
| Pd₂(dba)₃ / Ligand | RuPhos (L3) | 71 | High yield, effective ligand.[10] |
| Pd₂(dba)₃ / Ligand | SPhos (L4) | 76 | High yield, one of the top performers.[10] |
| RuPhos Pre-catalyst | RuPhos (Pre-L3) | 83 | Highest yield , demonstrates the benefit of using a precatalyst.[10] |
| Pd₂(dba)₃ / Ligand | BINAP (L9) | 71 | Bidentate ligand showing good performance.[10] |
Yields determined by GC analysis. Reaction conditions: 3-bromo-2-aminopyridine, morpholine, LiHMDS (2.5 equiv), THF, 65 °C, 16 h. Data adapted from reference[10].
Table 2: Recommended Conditions for Common Coupling Reactions
This table provides general starting conditions for various coupling reactions. Optimization will likely be required.
| Reaction Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ or Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ | Toluene/H₂O or Dioxane/H₂O | 80-110 |
| Buchwald-Hartwig | G3-XPhos Pre-catalyst | XPhos | NaOtBu or LHMDS | Toluene or THF | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N / DIPEA | THF or DMF | 25-70 |
| Heck | Pd(OAc)₂ | PPh₃ or P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or Acetonitrile | 80-120 |
This is a generalized summary based on common practices for challenging heteroaryl halides.[13][14][17]
Mandatory Visualization
Caption: A workflow diagram for troubleshooting low yields.
Caption: Key issues mapped onto a generic cross-coupling cycle.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point. Molar equivalents and reaction times may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the boronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0-3.0 equiv.), this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4-6 mol%).[11][14]
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[2][11]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe.[2][14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][11]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[7][11]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point for the amination of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a G3-Buchwald precatalyst, 1-4 mol%), the base (e.g., NaOtBu or LHMDS, 1.5-2.5 equiv.), and this compound (1.0 equiv.).[1][10]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon). Repeat three times.[1]
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene or THF) via syringe, followed by the amine (1.1-1.5 equiv.).[1][7]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[1][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the catalyst.[1]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Reactions Involving 3-Bromo-2-Nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2-nitropyridine. The following information is designed to help you anticipate and address common challenges encountered during chemical reactions with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in cross-coupling reactions with this compound?
A1: The most prevalent side products in Suzuki-Miyaura and Buchwald-Hartwig amination reactions involving this compound include:
-
Homocoupling products: Formation of biphenyls from the boronic acid reagent (in Suzuki reactions) or biaryls from the coupling of two molecules of this compound.
-
Protodebromination (Dehalogenation): Replacement of the bromine atom with a hydrogen atom, yielding 2-nitropyridine.
-
Nitro group reduction: The nitro group can be reduced to an amino group, forming 3-bromo-2-aminopyridine, particularly if certain catalysts or reducing agents are present.
-
Nitro group migration: While less common, rearrangement of the nitro group on the pyridine (B92270) ring has been observed in similar systems, potentially leading to isomeric side products.[1]
Q2: How does the electronic nature of this compound affect its reactivity?
A2: The pyridine nitrogen and the nitro group are strongly electron-withdrawing, which significantly influences the reactivity of the C-Br bond. This electronic deficiency makes the pyridine ring susceptible to nucleophilic attack and can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions. The lone pair on the pyridine nitrogen can also coordinate to the palladium catalyst, potentially inhibiting its activity.
Q3: Are there any known incompatibilities of this compound with common reagents or conditions?
A3: Yes, this compound is incompatible with strong nucleophiles and reducing agents, which can lead to undesired reactions.[2] For instance, strong bases can promote side reactions, and certain reducing conditions can readily convert the nitro group to an amine.[3][4]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
Issue: Low Yield of the Desired Cross-Coupling Product
| Potential Cause | Suggested Solution |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium catalyst. Use bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos) to shield the metal center. |
| Inefficient Oxidative Addition | The C-Br bond may be less reactive. Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and consider more stable boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts. |
| Inappropriate Base or Solvent | The choice of base and solvent is critical. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene (B28343)/water). |
Issue: Significant Formation of Homocoupling Side Products
| Side Product | Potential Cause | Suggested Solution |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). |
| This compound Homocoupling | Catalyst system promoting self-coupling. | Optimize catalyst and ligand choice. Sometimes, lowering the catalyst loading can disfavor this pathway. |
Buchwald-Hartwig Amination Reactions
Issue: Low Conversion of this compound
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable initiation. |
| Poor Ligand Choice | The ligand is crucial for efficient catalysis. Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, DavePhos). |
| Inappropriate Base | The strength and nature of the base are critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for substrates with sensitive functional groups.[5] |
Issue: Formation of Dehalogenated or Reduced Side Products
| Side Product | Potential Cause | Suggested Solution |
| 2-Nitropyridine (Protodebromination) | Certain catalyst/ligand combinations or the presence of protic sources can promote this. | Screen different ligands and ensure anhydrous conditions. |
| 3-Bromo-2-aminopyridine (Nitro Reduction) | The amine coupling partner or certain ligands can act as reducing agents. | Choose a catalyst system less prone to nitro group reduction. If the amine is the reductant, consider protecting it or using a different synthetic route. Raney nickel is often used to avoid dehalogenation when reducing nitro groups, while Pd/C can cause dehalogenation.[6] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition and Degassing: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453) or a mixture with water). Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-2.0 eq.).
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Finally, add the amine (1.1-1.5 eq.).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of Celite® to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Troubleshooting logic for low-yielding cross-coupling reactions.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. This compound | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-Nitropyridine Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving 3-bromo-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: this compound presents a unique set of challenges due to the electronic and steric properties of the substituents on the pyridine (B92270) ring. The primary difficulties arise from:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced activity.
-
Steric Hindrance: The nitro group at the 2-position creates significant steric hindrance around the reaction center, which can impede the approach of the catalyst and the coupling partner.
-
Electron-Deficient Nature: The strong electron-withdrawing effect of the nitro group deactivates the pyridine ring, making oxidative addition of the C-Br bond to the palladium center more difficult.
Q2: What are the most common side reactions observed when working with this compound?
A2: The most prevalent side reactions include:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 2-nitropyridine. This can be caused by the presence of water or other protic sources in the reaction mixture.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions), leading to the formation of undesired symmetrical biaryls or diynes. This is often promoted by the presence of oxygen.
-
Decomposition of Starting Material: Under harsh reaction conditions (high temperatures, strong bases), the sensitive nitro group can be prone to degradation.
Q3: How does the choice of ligand impact the success of the cross-coupling reaction?
A3: Ligand selection is critical for a successful cross-coupling with this compound. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and RuPhos, are often preferred. These ligands can:
-
Stabilize the Palladium Catalyst: The electron-rich nature of the ligand helps to stabilize the active Pd(0) species.
-
Promote Oxidative Addition: The steric bulk of the ligand can facilitate the oxidative addition of the C-Br bond to the palladium center.
-
Prevent Catalyst Inhibition: The bulky nature of the ligands can sterically shield the palladium center, minimizing coordination with the pyridine nitrogen.
Q4: What is the optimal catalyst loading for cross-coupling reactions with this compound?
A4: The optimal catalyst loading is highly dependent on the specific reaction (Suzuki, Buchwald-Hartwig, Sonogashira), the coupling partners, and the reaction conditions. Generally, a higher catalyst loading (2-10 mol%) may be required for this challenging substrate compared to more reactive aryl bromides. It is always recommended to start with a higher loading and then optimize by decreasing the amount of catalyst once reproducible results are obtained.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. |
| Catalyst Inhibition | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center from the pyridine nitrogen. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Screen different palladium sources and ligands. |
| Poor Quality of Reagents | Ensure all reagents, especially the boronic acid/ester, amine, or alkyne, are pure and dry. Degas all solvents thoroughly. |
| Inappropriate Base or Solvent | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., dioxane, toluene, DMF). The choice of base and its solubility are crucial. |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Hydrodehalogenation (2-nitropyridine) | Presence of moisture or protic impurities. | Use anhydrous solvents and reagents. Ensure the reaction is performed under a strict inert atmosphere. |
| Homocoupling of Boronic Acid/Alkyne | Presence of oxygen. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere (argon or nitrogen). |
| Starting Material Decomposition | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction progress closely. Consider a more thermally stable ligand. |
Data Presentation
Table 1: Suzuki Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 | [Fictionalized Data] |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 85 | [Fictionalized Data] |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 90 | 24 | 68 | [Fictionalized Data] |
Table 2: Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 92 | [Fictionalized Data] |
| 2 | Aniline | Pd(OAc)₂ (4) | RuPhos (8) | LiHMDS | THF | 80 | 20 | 78 | [Fictionalized Data] |
| 3 | Benzylamine | Pd(OAc)₂ (2.5) | BrettPhos (5) | K₂CO₃ | Dioxane | 110 | 12 | 88 | [Fictionalized Data] |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 85 | [1] |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | Toluene | 90 | 8 | 72 | [Fictionalized Data] |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Piperidine | Acetonitrile | 70 | 12 | 91 | [Fictionalized Data] |
Note: The data in the tables above is a combination of literature-inspired and fictionalized examples to illustrate typical reaction conditions and outcomes. Actual results may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
The reaction mixture should be thoroughly degassed by subjecting it to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring under a positive pressure of inert gas.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.[2]
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst/precatalyst, ligand (if applicable), and base under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Add this compound to the Schlenk tube.
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).[3]
-
Add the anhydrous solvent via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[3]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
To a dry reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., DMF, toluene, or THF) and the amine base (e.g., Et₃N, DIPA, or piperidine).
-
Add the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
References
how to prevent dehalogenation of 3-bromo-2-nitropyridine
Welcome to the Technical Support Center for 3-Bromo-2-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of dehalogenation during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem for reactions with this compound?
A1: Dehalogenation is an undesired side reaction where the bromine atom on the pyridine (B92270) ring is replaced by a hydrogen atom, resulting in the formation of 2-nitropyridine. This is problematic as it consumes your starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of a significant byproduct.
Q2: What is the primary mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck, dehalogenation typically occurs through the formation of a palladium-hydride (Pd-H) species. This intermediate can arise from various sources in the reaction mixture, including the solvent, base, or even the phosphine (B1218219) ligand. The Pd-H species can then react with this compound in a competing catalytic cycle to yield the dehalogenated product, 2-nitropyridine.
Q3: How does the 2-nitro group in this compound affect its susceptibility to dehalogenation?
A3: The strong electron-withdrawing nature of the nitro group at the 2-position significantly activates the C-Br bond at the 3-position towards oxidative addition to the palladium catalyst. While this can be beneficial for the desired cross-coupling reaction, it can also make the substrate more susceptible to other nucleophilic attacks, including those from hydride sources that lead to dehalogenation. The nitro group can also influence the stability of intermediates in the catalytic cycle.
Troubleshooting Guides
Issue 1: Significant Formation of 2-Nitropyridine (Dehalogenation) in a Suzuki-Miyaura Coupling Reaction
This is a common issue when attempting to form a C-C bond with this compound. The following troubleshooting guide provides a systematic approach to minimize this unwanted side reaction.
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting dehalogenation in Suzuki-Miyaura reactions.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand | Switch to bulky, electron-rich phosphine ligands. | These ligands promote the desired reductive elimination step to form the product, outcompeting the dehalogenation pathway. They also stabilize the palladium catalyst. |
| Base | Use weaker, non-nucleophilic inorganic bases. | Strong alkoxide bases can generate palladium-hydride species through β-hydride elimination. Weaker bases are less prone to this side reaction. |
| Solvent | Employ anhydrous, aprotic solvents. | Protic solvents (e.g., alcohols) or those containing water can be a source of hydrides. Ensure solvents are thoroughly dried before use. |
| Temperature | Lower the reaction temperature. | Dehalogenation can have a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can favor product formation. |
| Boron Source | Use boronic esters (e.g., pinacol (B44631) esters) instead of boronic acids. | Boronic acids can sometimes contain impurities that act as hydride sources. Boronic esters are often more stable and less prone to protodeboronation. |
Quantitative Data Summary for Ligand and Base Selection in Suzuki-Miyaura Coupling of Bromopyridines (Illustrative)
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/H₂O | 100 | 50-60 | 20-30 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | >90 | <5 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 90 | >95 | <2 |
Note: This data is representative for bromopyridines and illustrates general trends. Optimal conditions for this compound should be determined experimentally.
Issue 2: Dehalogenation in Buchwald-Hartwig Amination
The formation of C-N bonds using this compound can also be plagued by dehalogenation. The following guide offers solutions to mitigate this issue.
Logical Relationship of Factors Influencing Dehalogenation
Caption: Factors contributing to the formation of palladium-hydride species and subsequent dehalogenation.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Ligand | Utilize bulky biarylphosphine ligands. | Ligands like XPhos, SPhos, or RuPhos are highly effective in promoting C-N bond formation and suppressing dehalogenation. |
| Base | Opt for non-nucleophilic bases. | While strong bases like NaOtBu are often used, they can promote dehalogenation. Consider weaker bases like K₃PO₄ or Cs₂CO₃, or use LiHMDS at lower temperatures. |
| Solvent | Use dry, aprotic solvents. | Toluene and dioxane are generally good choices. Avoid DMF if possible, as it can be a source of hydrides at elevated temperatures. |
| Temperature | Maintain the lowest effective temperature. | Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times, which can increase the rate of dehalogenation. |
Experimental Protocols
Protocol 1: Dehalogenation-Resistant Suzuki-Miyaura Coupling
This protocol is designed to minimize the dehalogenation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2-4 mol%)
-
K₃PO₄ (2.0-3.0 equiv, finely ground and dried)
-
Anhydrous toluene or dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add Pd₂(dba)₃ and XPhos.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Optimized Buchwald-Hartwig Amination
This protocol aims to facilitate C-N bond formation while suppressing the formation of 2-nitropyridine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
LiHMDS (1.0 M in THF, 1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂ and RuPhos to an oven-dried reaction tube.
-
Add this compound and the amine.
-
Add anhydrous toluene, followed by the dropwise addition of the LiHMDS solution.
-
Seal the tube and heat the reaction mixture to 90-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography.
Technical Support Center: Regioselectivity in Nucleophilic Substitution of 3-Bromo-2-Nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 3-bromo-2-nitropyridine. Our goal is to help you improve regioselectivity and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the possible products of nucleophilic substitution on this compound?
A1: In a nucleophilic aromatic substitution (SNAr) reaction with this compound, a nucleophile (Nu-) can potentially substitute either the bromo group at the C3 position or the nitro group at the C2 position. This leads to two possible regioisomeric products: 3-substituted-2-nitropyridine and 2-substituted-3-bromopyridine.
Q2: Which regioisomer is more likely to be formed?
A2: Based on the "element effect" in SNAr reactions, the typical leaving group order for activated aryl substrates is F > NO2 > Cl ≈ Br > I.[1][2][3] This suggests that the nitro group is generally a better leaving group than the bromo group. Therefore, the formation of 2-substituted-3-bromopyridine is often the major product. Studies on similar systems, such as 2-R-3-nitropyridines reacting with thiols, have also shown selective substitution of the 3-NO2 group.[4]
Q3: What factors influence the regioselectivity of this reaction?
A3: Several factors can influence the regioselectivity:
-
Nature of the Nucleophile: Hard nucleophiles (e.g., alkoxides, primary amines) may favor substitution of the bromine, while soft nucleophiles (e.g., thiols) are more likely to displace the nitro group.
-
Solvent: Polar aprotic solvents like DMF, DMSO, and acetonitrile (B52724) are commonly used for SNAr reactions and can influence reaction rates and selectivity. In some cases, these solvents can promote side reactions, such as the nitro-group migration observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines.
-
Temperature: Reaction temperature can affect the ratio of kinetic to thermodynamic products. It is advisable to screen a range of temperatures to optimize for the desired regioisomer.
-
Base: The choice and stoichiometry of a base, if required to deprotonate the nucleophile, can also impact the reaction outcome.
Q4: Can the nitro group always be considered a good leaving group?
A4: While the nitro group is generally a good leaving group in activated SNAr reactions, its lability can be influenced by the specific substrate and reaction conditions. For instance, in the reactions of N-methylpyridinium compounds with piperidine, the rate-determining step changes, altering the typical leaving group effect.[1][2][3] Therefore, it is crucial to consider the entire reaction system when predicting the outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Insufficient activation of the pyridine (B92270) ring.2. Nucleophile is not strong enough.3. Reaction temperature is too low.4. Inappropriate solvent. | 1. Confirm the presence of the electron-withdrawing nitro group.2. Use a stronger nucleophile or add a base to deprotonate the nucleophile.3. Gradually increase the reaction temperature.4. Switch to a polar aprotic solvent like DMF or DMSO. |
| Formation of a mixture of regioisomers | 1. Competing substitution of the bromo and nitro groups.2. Reaction conditions are not optimized for selectivity. | 1. To favor substitution of the nitro group (C2): Use a soft nucleophile (e.g., a thiol). Consider milder reaction conditions (lower temperature).2. To favor substitution of the bromo group (C3): Use a harder nucleophile (e.g., an alkoxide or a primary amine). This may be more challenging due to the better leaving group ability of the nitro group. Careful optimization of solvent and temperature is required. |
| Unexpected side products | 1. Nitro-group migration or other rearrangements.2. Reaction with the solvent. | 1. This has been observed in related isomers. Consider using a less polar solvent. Analyze the side products to understand the reaction pathway.2. Ensure the solvent is inert under the reaction conditions. |
| Difficulty in product purification | 1. Similar polarity of the starting material and products.2. Similar polarity of the two regioisomers. | 1. Optimize the reaction to drive it to completion.2. Use a high-resolution chromatography technique (e.g., HPLC) for separation. Consider derivatizing the product mixture to facilitate separation. |
Data Presentation
Table 1: Predicted Regioselectivity based on Nucleophile Hardness
| Nucleophile Type | Example | Predicted Major Product | Rationale |
| Soft | Thiols (R-SH) | 2-Thioether-3-bromopyridine | Soft nucleophiles tend to displace the better leaving group, which is the nitro group in this case. |
| Hard | Alkoxides (R-O-) | 3-Alkoxy-2-nitropyridine (potentially) | Hard nucleophiles may show less selectivity, but could potentially favor attack at the carbon bearing the bromine. However, the formation of the 2-alkoxy-3-bromopyridine is still a strong possibility. |
| Nitrogen Nucleophiles | Amines (R-NH2) | Mixture of products | Reactions with amines can be complex and may lead to a mixture of regioisomers and potentially rearranged products. |
Experimental Protocols
Protocol 1: Synthesis of 2-(Phenylthio)-3-bromopyridine (Favored substitution of the nitro group)
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dry DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (1.5 mmol).
-
Addition of Nucleophile: Add thiophenol (1.1 mmol) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-(phenylthio)-3-bromopyridine.
Protocol 2: Synthesis of 3-Methoxy-2-nitropyridine (Attempted substitution of the bromo group)
-
Preparation of Nucleophile: In a separate flask, dissolve sodium metal (1.1 mmol) in dry methanol (B129727) (3 mL) under an inert atmosphere to prepare a solution of sodium methoxide (B1231860).
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dry DMF (5 mL) at 0 °C under an inert atmosphere, add the freshly prepared sodium methoxide solution dropwise.
-
Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the two possible products by LC-MS.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1. Analyze the product ratio to determine the regioselectivity.
Visualizations
Caption: Experimental workflow for optimizing regioselectivity.
Caption: Decision tree for troubleshooting regioselectivity issues.
References
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
managing scalability issues for reactions with 3-bromo-2-nitropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2-nitropyridine. The content is designed to address specific scalability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up reactions with this compound?
When scaling up reactions involving this compound, particularly palladium-catalyzed cross-couplings like Suzuki-Miyaura and Buchwald-Hartwig amination, several challenges can arise. These include:
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Catalyst Inhibition: The lone pair of electrons on the pyridine (B92270) nitrogen can coordinate to the palladium catalyst, leading to its deactivation and resulting in low yields.[1]
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Side Reactions: Increased reaction times and temperatures on a larger scale can promote side reactions such as protodebromination (replacement of bromine with a hydrogen atom) and homocoupling of the boronic acid (in Suzuki reactions).[1]
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Thermal Safety: Palladium-catalyzed reactions are exothermic and can pose thermal runaway risks if not properly managed, especially with nitro-containing compounds.[2]
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Purification: Removal of palladium residues, unreacted starting materials, and side products can be more challenging at a larger scale.
Q2: How does the 2-nitro group affect the reactivity of this compound in cross-coupling reactions?
The strongly electron-withdrawing nature of the nitro group at the 2-position significantly influences the reactivity of the C-Br bond at the 3-position. This electronic effect makes the pyridine ring electron-deficient, which can facilitate the oxidative addition step in the catalytic cycle, a step that can be slow for some heteroaryl bromides.[1] However, it can also make the resulting coupled product more susceptible to certain side reactions.
Q3: What are the key safety considerations for large-scale reactions with this compound?
Beyond the standard handling precautions for a bromo-nitro aromatic compound, scaling up reactions introduces specific safety concerns:
-
Exotherm Control: Palladium-catalyzed cross-coupling reactions are exothermic.[2] On a large scale, heat dissipation is less efficient, increasing the risk of a thermal runaway. It is crucial to perform calorimetric studies (e.g., Reaction Calorimetry - RC1) to understand the reaction's heat profile and establish safe operating limits.[3][4]
-
Reagent Addition: Adding all reagents at once ("all-in" fashion) before heating is a common practice in labs but is hazardous on a large scale due to the potential for a rapid and uncontrolled release of heat.[2] A controlled addition of a limiting reagent is a safer approach.
-
Thermal Stability: The nitro group can contribute to the thermal instability of the molecule and its reaction mixtures. Differential Scanning Calorimetry (DSC) can be used to determine the onset temperature of decomposition.[5]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions
Question: My Suzuki-Miyaura coupling of this compound with an arylboronic acid gives a low yield upon scale-up. What are the potential causes and solutions?
Answer: Low yields in Suzuki couplings with bromopyridines are a common issue.[1] The following troubleshooting steps can help identify and resolve the problem.
Troubleshooting Workflow for Low Yield Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Data Summary: Recommended Starting Conditions for Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ (0.5-2 mol%) | Common and effective Pd(II) sources that are reduced in situ. |
| Ligand | XPhos, SPhos, RuPhos (1-2 eq. to Pd) | Bulky, electron-rich ligands that prevent catalyst inhibition by the pyridine nitrogen and facilitate oxidative addition.[1] |
| Base | K₃PO₄, Cs₂CO₃ (2-3 eq.) | Effective bases for heteroaryl couplings; their choice can be critical and may require screening. |
| Solvent | 1,4-Dioxane/Water (4:1), Toluene | Common solvent systems for Suzuki reactions. Anhydrous conditions can minimize protodeboronation.[1] |
| Temperature | 80-110 °C | A typical temperature range; may need optimization. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxygen-induced homocoupling of the boronic acid.[1] |
Issue 2: Incomplete Conversion in Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction stalls at a low conversion rate on a larger scale. What should I investigate?
Answer: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors, including catalyst deactivation and suboptimal reaction conditions. The choice of ligand and base is particularly critical.[6][7]
Logical Flow for Troubleshooting Incomplete Buchwald-Hartwig Amination
Caption: Key areas to investigate for incomplete amination.
Data Summary: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃, [Pd(cinnamyl)Cl]₂ (1-2 mol%) | Common and effective palladium sources. |
| Ligand | BippyPhos, XantPhos (1.2-2 eq. to Pd) | Bulky phosphine ligands are crucial for preventing catalyst deactivation and promoting reductive elimination.[1] |
| Base | NaOtBu, LHMDS, K₃PO₄ (1.5-2 eq.) | A strong, non-nucleophilic base is required. The choice may depend on the functional group tolerance of the substrates.[5] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typically used. |
| Temperature | 80-110 °C | A common temperature range for these reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to protect the active Pd(0) catalyst from oxygen. |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of Suzuki-Miyaura Coupling
This is a representative protocol and must be optimized for specific substrates and scales.
-
Reactor Setup: Charge a clean, dry, and inerted reactor with this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Loading: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1). To ensure an oxygen-free environment, subject the mixture to three cycles of vacuum followed by backfilling with argon or nitrogen.
-
Reaction Execution: Heat the mixture to the target temperature (e.g., 90-100 °C) with efficient stirring. Monitor the reaction progress by HPLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Scale-Up of Buchwald-Hartwig Amination
This is a representative protocol and must be optimized for specific substrates and scales.
-
Reactor Setup: To a flame-dried and inerted reactor, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BippyPhos, 2.4-4.8 mol%), and the base (e.g., NaOtBu, 1.5 eq.).
-
Reagent Addition: Add the degassed solvent (e.g., toluene), followed by this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Degassing: Ensure the reaction mixture is thoroughly degassed by sparging with argon for 15-20 minutes.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100 °C) under a positive pressure of inert gas with vigorous stirring. Monitor the reaction's progress by HPLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench carefully with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography or other suitable methods.
Experimental Workflow Visualization
Caption: General experimental workflow for cross-coupling reactions.
References
workup procedures to remove impurities from 3-bromo-2-nitropyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the workup and purification of 3-bromo-2-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: While the impurity profile can vary based on reaction conditions, common impurities may include:
-
Unreacted 3-bromopyridine (B30812): Incomplete nitration can lead to the presence of the starting material.
-
Isomeric byproducts: The nitration of 3-bromopyridine can potentially yield other isomers such as 3-bromo-4-nitropyridine (B1272033) and 5-bromo-2-nitropyridine. The formation of these isomers is influenced by reaction temperature and the nitrating agent used.
-
Di-nitrated products: Under harsh reaction conditions (e.g., high temperatures or excess nitrating agent), di-nitration of the pyridine (B92270) ring can occur.
-
Residual acids: Strong acids from the nitrating mixture (e.g., sulfuric acid, nitric acid) will be present and must be neutralized during the workup.
Q2: What is a general workup procedure for a this compound synthesis reaction?
A2: A typical workup involves quenching the reaction mixture, neutralizing the excess acid, and isolating the crude product. A common method is to carefully pour the cooled reaction mixture into ice water, followed by neutralization with a base like sodium hydroxide (B78521) or sodium bicarbonate until the pH is neutral or slightly basic. The crude this compound often precipitates as a solid and can be collected by filtration.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: For pyridine derivatives, a solvent pair is often effective for recrystallization. A common and effective combination is ethyl acetate (B1210297) and hexanes. Ethanol/water mixtures can also be effective for similar compounds.
Q5: What is a good starting point for developing a column chromatography method for this compound purification?
A5: A silica (B1680970) gel column with a hexane (B92381)/ethyl acetate eluent system is a good starting point. The polarity of the eluent can be adjusted based on the separation observed on a Thin Layer Chromatography (TLC) plate.
Troubleshooting Guides
Problem 1: Low Yield of Precipitated Product After Quenching and Neutralization
| Potential Cause | Troubleshooting Steps |
| Incomplete precipitation | Ensure the pH of the aqueous solution is neutral or slightly basic after neutralization. The solubility of the product may be higher in acidic or strongly basic conditions. |
| Product is partially soluble in the aqueous mixture | After filtration, extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover any dissolved product. |
| Formation of an oil instead of a solid | If the product "oils out," try adding more water to the mixture or cooling it further in an ice bath with vigorous stirring to induce precipitation. If it remains an oil, extract the aqueous layer with an organic solvent. |
Problem 2: Difficulty in Removing a Persistent Impurity by Recrystallization
| Potential Cause | Troubleshooting Steps |
| Impurity has similar solubility to the product | Try a different solvent system for recrystallization. Experiment with different solvent pairs (e.g., dichloromethane/hexanes, acetone/water). |
| Co-crystallization of the impurity with the product | If recrystallization is ineffective, column chromatography is recommended for separating compounds with similar polarities. |
| Product is still wet with solvent | Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent which may contain dissolved impurities. |
Problem 3: Poor Separation of Product and Impurities During Column Chromatography
| Potential Cause | Troubleshooting Steps |
| Incorrect eluent polarity | Optimize the solvent system using TLC with various ratios of hexane and ethyl acetate to achieve a good separation between the product and impurity spots. |
| Co-elution of an impurity | If an impurity co-elutes with the product, try a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase like alumina. |
| Column overloading | Using too much crude material can lead to broad peaks and poor separation. Reduce the amount of sample loaded onto the column. |
Experimental Protocols
Standard Workup Procedure
-
Quenching: Slowly and carefully pour the cooled reaction mixture into a beaker containing crushed ice with constant stirring.
-
Neutralization: While monitoring the pH, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH of the mixture is approximately 7-8.
-
Precipitation and Filtration: The crude this compound should precipitate as a yellow solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold water to remove any residual salts.
-
Drying: Dry the crude product under vacuum.
Recrystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Table 1: Recrystallization Solvent System for a Related Compound
| Compound | Solvent System | Ratio (v/v) | Expected Purity |
| 3-Bromo-2-methoxy-5-nitropyridine | Ethanol/Water | 7:3 | >99% after two cycles[1] |
Column Chromatography Protocol
-
Sample Preparation: Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a starting mixture of 9:1 hexane/ethyl acetate).
-
Loading: Carefully load the sample onto the top of the silica gel bed.
-
Elution: Elute the column with the solvent system, gradually increasing the polarity if necessary, while collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Table 2: Column Chromatography Parameters for a Related Compound
| Compound | Stationary Phase | Eluent System | Product Rf | Impurity Rf (Dibrominated) |
| 3-Bromo-2-methoxy-5-nitropyridine | Silica Gel | Hexane/Ethyl Acetate (4:1) | ~0.5[1] | ~0.3[1] |
Visualizations
Caption: General experimental workflow for the workup and purification of this compound.
References
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-2-Nitropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating and troubleshooting the solvent effects on the reactivity of 3-bromo-2-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
A1: this compound is activated towards nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the strongly deactivating nitro group at the 2-position make the pyridine ring electron-deficient and susceptible to attack by nucleophiles. Nucleophilic attack is generally favored at positions ortho and para to the activating groups.
Q2: Which position on the this compound ring is most likely to be attacked by a nucleophile?
A2: In the SNAr mechanism, the nucleophile attacks the carbon bearing the leaving group. In the case of this compound, the bromine atom at the 3-position is the leaving group. The reaction is facilitated by the resonance stabilization of the negative charge in the intermediate (Meisenheimer complex) by the adjacent nitro group and the ring nitrogen.
Q3: How do polar protic and polar aprotic solvents generally affect the rate of SNAr reactions?
A3: The choice of solvent can significantly impact the rate of SNAr reactions.
-
Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SNAr reactions.[1] They can dissolve the reactants and stabilize the charged Meisenheimer complex, but they do not strongly solvate the nucleophile, leaving it more "naked" and reactive.[1]
-
Polar protic solvents (e.g., water, ethanol, methanol) can also stabilize the charged intermediate but will strongly solvate anionic nucleophiles through hydrogen bonding.[2][3] This solvation can reduce the nucleophile's reactivity and thus slow down the reaction rate.[2]
Q4: Can the nitro group act as a leaving group?
A4: Yes, under certain conditions, the nitro group can be displaced by a nucleophile, especially when it is in an activated position. Studies on related nitropyridines have shown that the nitro group can be more susceptible to substitution than a halogen in some cases.[4] The relative leaving group ability will depend on the specific substrate, nucleophile, and reaction conditions.
Troubleshooting Guide
Issue: Low or no conversion of this compound.
-
Question: My reaction is not proceeding, or the conversion is very low. What are the likely causes and how can I fix it?
-
Answer:
-
Insufficiently reactive nucleophile: The chosen nucleophile may not be strong enough to attack the aromatic ring.
-
Solution: Consider using a stronger nucleophile or a stronger base to deprotonate the nucleophile and increase its reactivity.
-
-
Inappropriate solvent: The solvent may be hindering the reaction.
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophile's reactivity.[1]
-
-
Low reaction temperature: The reaction may require more energy to overcome the activation barrier.
-
Solution: Increase the reaction temperature. Monitoring the reaction at regular intervals is recommended.
-
-
Issue: Formation of multiple products or unexpected side reactions.
-
Question: I am observing multiple spots on my TLC plate, and the desired product is not the major component. What could be happening?
-
Answer:
-
Competing substitution: The nucleophile might be attacking other positions, or the nitro group might be displaced instead of the bromine.
-
Solution: Carefully analyze the side products to understand the competing reaction pathways. Modifying the solvent or temperature might alter the selectivity.
-
-
Reaction with the solvent: If using a nucleophilic solvent (e.g., an alcohol), it might compete with your intended nucleophile.
-
Solution: Switch to a non-nucleophilic solvent.
-
-
Nitro-group migration: In some nitropyridine systems, rearrangement of the nitro group has been observed, particularly in polar aprotic solvents.
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Solution: Characterize the unexpected product thoroughly. A change in solvent might suppress this side reaction.
-
-
Issue: Difficulty in product isolation.
-
Question: I am having trouble isolating my product from the reaction mixture. What are some common issues?
-
Answer:
-
High-boiling point solvent: Solvents like DMSO and DMF can be difficult to remove.
-
Solution: Use an aqueous workup to extract the product into an organic solvent with a lower boiling point. High-vacuum distillation or lyophilization can also be considered for solvent removal.
-
-
Product solubility: The product may have different solubility properties than the starting material.
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Solution: During the workup, test the solubility of your product in different organic solvents to find a suitable extraction and purification system.
-
-
Data Presentation
| Solvent System (Water) | Nucleophile | Second-Order Rate Constant (k2) [M-1s-1] |
| Aqueous Solution | Piperidine (B6355638) | 1.15 x 10-3 |
Disclaimer: The data presented is for a related compound and is intended to be illustrative of the kinetic behavior of nitropyridines in SNAr reactions.
Experimental Protocols
Protocol for a Kinetic Study of the Reaction of this compound with an Amine Nucleophile
This protocol is adapted from kinetic studies on related halonitropyridines and can be used as a starting point for investigating the solvent effects on the reactivity of this compound.[5][6]
Materials:
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This compound
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Amine nucleophile (e.g., piperidine, morpholine)
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Anhydrous solvents (e.g., acetonitrile, DMF, DMSO, ethanol)
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UV-Vis spectrophotometer with a temperature-controlled cell holder
-
Quartz cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 x 10-2 M) in the chosen anhydrous solvent.
-
Prepare a series of stock solutions of the amine nucleophile of varying concentrations (e.g., 0.1 M to 0.5 M) in the same solvent.
-
-
Kinetic Measurements:
-
The reactions should be carried out under pseudo-first-order conditions with the amine concentration in large excess (at least 10-fold) over the this compound concentration.[5]
-
Equilibrate the spectrophotometer cell holder to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, place a known volume of the amine solution.
-
Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette, quickly mix, and start recording the absorbance at the wavelength corresponding to the formation of the product (determined beforehand by recording the full UV-Vis spectrum of the product).
-
Record the change in absorbance over time until the reaction is complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
-
Plot kobs against the concentration of the amine. The slope of this plot will give the second-order rate constant (k2).
-
Mandatory Visualization
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Caption: Workflow for Kinetic Analysis.
Caption: Solvent Effects on SNAr Reactivity.
References
- 1. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
stabilizing 3-bromo-2-nitropyridine during storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing 3-bromo-2-nitropyridine during storage and handling. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to store it under appropriate conditions. The compound is a yellow to brown crystalline solid and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend refrigeration at 0-8°C, while others state room temperature is acceptable.[1] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation from atmospheric moisture and oxygen.
Q2: What are the primary hazards associated with handling this compound?
A2: this compound is a potentially hazardous chemical. It is important to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] As with many nitroaromatic compounds, it may cause skin and eye irritation.[3]
Q3: What common impurities might be present in this compound?
A3: Impurities can arise from the synthesis process, which typically involves the nitration of 3-bromopyridine (B30812).[4] Potential impurities could include unreacted starting materials, isomers (such as 5-bromo-2-nitropyridine), or byproducts from side reactions.[5][6] The purity of the material should be verified by analytical methods like HPLC or GC upon receipt and periodically during storage.
Q4: How can I assess the stability of my batch of this compound?
A4: A stability assessment can be performed by conducting a forced degradation study. This involves exposing the compound to various stress conditions such as heat, light, humidity, and acidic/basic environments. The degradation can be monitored by an analytical technique like HPLC to determine the percentage of the remaining parent compound and to identify any degradation products. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid (darkening) | Exposure to light or air, or reaction with impurities. | Store the compound in an amber vial, under an inert atmosphere, and in a cool, dark place. If discoloration is significant, re-analyze the purity before use. |
| Inconsistent reaction yields | Degradation of the starting material. | Ensure the compound has been stored correctly. Before starting a reaction, it is good practice to check the purity of the this compound, especially if it has been stored for an extended period. |
| Formation of unexpected byproducts | Reaction with nucleophilic reagents or solvents, or thermal decomposition. | This compound is susceptible to nucleophilic attack. Avoid using nucleophilic solvents if possible. Be mindful of the reaction temperature, as high temperatures can lead to decomposition.[7] |
| Poor solubility in reaction solvent | Inappropriate solvent choice. | This compound is sparingly soluble in water but should be soluble in many common organic solvents.[4] If solubility is an issue, consider gentle warming or sonication, but be cautious of potential thermal degradation. |
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Temperature | 0-8°C or Room Temperature (as specified by supplier)[1] |
| Atmosphere | Inert (Argon or Nitrogen recommended for long-term storage) |
| Light | Protect from light (store in an amber vial or dark place) |
| Container | Tightly sealed container |
| Handling | In a well-ventilated area or chemical fume hood |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a method to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
2. HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 12 hours.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.
-
Photostability: Expose a solid sample to light in a photostability chamber.
5. Analysis:
-
At specified time points, withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC and compare the peak area of the parent compound to an unstressed control sample to determine the percentage of degradation.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]
- 7. icheme.org [icheme.org]
Validation & Comparative
Comparative Reactivity Analysis: 3-Bromo-2-Nitropyridine vs. 3-Iodo-2-Nitropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Theoretical Reactivity Profile
The reactivity of 3-halo-2-nitropyridines in SNAr reactions is primarily dictated by the two-step addition-elimination mechanism. The electron-withdrawing nitro group at the 2-position strongly activates the pyridine (B92270) ring towards nucleophilic attack, particularly at the C-3 position. The relative reactivity of 3-bromo-2-nitropyridine and 3-iodo-2-nitropyridine (B1592521) is therefore a function of the interplay between the electronegativity and polarizability of the halogen, which influences the stability of the intermediate and the facility of leaving group departure.
In many SNAr reactions on activated aryl halides, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[1] This step is favored by more electron-withdrawing substituents. Following this "element effect," the order of reactivity is often F > Cl > Br > I.[2][3][4] This is because the more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more electrophilic.
However, for some heterocyclic systems, including certain pyridinium (B92312) ions, the expulsion of the leaving group can be the rate-determining step or part of it.[2][3][4] In such cases, the bond strength between carbon and the halogen becomes more critical, where a weaker C-I bond would be expected to cleave more readily than a stronger C-Br bond. Some studies on 2-halopyridinium ions have shown a reactivity order of F ≈ Cl ≈ Br ≈ I, suggesting that the nature of the halogen leaving group does not significantly influence the reaction rate.[2][3][4]
Based on these principles, a theoretical comparison can be summarized as follows:
| Feature | This compound | 3-Iodo-2-nitropyridine | Predicted Reactivity |
| Electronegativity of Halogen | Higher | Lower | Bromine is more electron-withdrawing, potentially accelerating the initial nucleophilic attack. |
| Polarizability of Halogen | Lower | Higher | Iodine is more polarizable, which can stabilize the transition state. |
| C-X Bond Strength | Stronger (C-Br) | Weaker (C-I) | The weaker C-I bond suggests that iodide is a better leaving group, which would accelerate the elimination step. |
| Overall Predicted Reactivity | Likely more reactive if nucleophilic attack is the slow step. | Likely more reactive if leaving group expulsion is the slow step. | Without direct experimental data, the precise reactivity order is ambiguous and may depend on the specific nucleophile and reaction conditions. However, the greater polarizability and better leaving group ability of iodide often lead to enhanced reactivity for iodo-aromatics in related systems. |
Experimental Protocols
While no direct comparative studies are available, the following represents a general experimental protocol for the amination of 3-halo-2-nitropyridines, a common SNAr transformation. This protocol is adapted from procedures for related halonitropyridines.[5]
Representative Experimental Protocol: Amination of 3-Halo-2-nitropyridine
Materials:
-
This compound or 3-Iodo-2-nitropyridine (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine, or a primary amine) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound or 3-iodo-2-nitropyridine (e.g., 1.0 mmol, 203 mg for the bromo-compound or 250 mg for the iodo-compound).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., 10 mL of DCM).
-
To the stirred solution, add the amine nucleophile (e.g., 1.2 mmol) dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or heated to reflux, depending on the nucleophilicity of the amine and the reactivity of the substrate. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired 3-amino-2-nitropyridine (B78374) product.
Mandatory Visualizations
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Factors influencing the reactivity in SNAr of 3-halo-2-nitropyridines.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine (B139424) moiety is a cornerstone in medicinal chemistry, appearing as a critical pharmacophore in a multitude of therapeutic agents. The development of efficient and versatile synthetic routes to access this privileged scaffold is therefore of paramount importance. This guide provides an objective comparison of several key alternative reagents and methodologies for the synthesis of 2-aminopyridines, supported by experimental data and detailed protocols to inform the selection of the most appropriate method for a given research and development endeavor.
Comparison of Synthetic Methodologies
The choice of a synthetic route to 2-aminopyridines is often dictated by factors such as substrate scope, functional group tolerance, scalability, and the desire for greener and more efficient processes. This section provides a comparative overview of prominent methods, with quantitative data summarized in Table 1.
| Method | Reagents & Conditions | Typical Yields | Advantages | Disadvantages |
| Chichibabin Reaction | Pyridine (B92270), Sodium amide (NaNH₂), Toluene or xylene, 110-150°C | 70-85% for unsubstituted pyridine[1] | Direct C-H amination of the pyridine ring. | Harsh reaction conditions, limited to robust substrates, potential for over-amination to form 2,6-diaminopyridine.[1] |
| Buchwald-Hartwig Amination | 2-Halopyridine, Amine, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu), Toluene or Dioxane, 80-110°C | 55-98%[2] | Broad substrate scope, excellent functional group tolerance, milder conditions than classical methods.[3] | Catalyst cost and sensitivity, potential for catalyst poisoning by the pyridine nitrogen.[4] |
| From Pyridine N-Oxides | Pyridine N-oxide, Activating agent (e.g., Ts₂O, PyBroP, TMSOTf), Amine or isocyanide, 50-105°C | Up to 84%[5][6] | Mild reaction conditions, good regioselectivity, avoids harsh reagents.[7][8] | Requires pre-synthesis of the pyridine N-oxide, some methods involve multi-step one-pot procedures. |
| Catalyst-Free from 2-Mercaptopyridine (B119420) | 2-Mercaptopyridine, 1,2-Dibromoethane (B42909), then Amine, DMSO or neat, rt to 50°C | Good (e.g., 75% with morpholine)[9] | Mild, catalyst-free conditions, regioselective.[9][10] | Requires a two-step process, use of excess amine is often necessary.[9] |
| Multicomponent Reactions (MCRs) | e.g., Enaminone, Malononitrile, Primary amine, Solvent-free, 80°C | Good to excellent[11] | High atom economy, operational simplicity, rapid generation of molecular diversity.[12][13] | Substrate scope can be limited, optimization may be required for new combinations. |
| Ruthenium-Catalyzed Cycloaddition | 1,6- or 1,7-Diyne, Cyanamide (B42294), Ruthenium catalyst | 19-88%[14] | Atom-economical, excellent regioselectivity for certain substitution patterns.[15][16] | Requires specific diyne and cyanamide starting materials, catalyst cost. |
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below to facilitate their implementation in a laboratory setting.
Protocol 1: Chichibabin Reaction
This protocol describes the direct amination of pyridine.
Materials:
-
Pyridine
-
Sodium amide (NaNH₂)
-
Anhydrous toluene
-
Ammonium (B1175870) chloride solution (saturated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, suspend sodium amide (1.2 equivalents) in anhydrous toluene.
-
Heat the suspension to reflux (approximately 110°C).
-
Slowly add pyridine (1.0 equivalent) to the refluxing suspension over 30 minutes.
-
Continue refluxing for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.[4]
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to afford 2-aminopyridine.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of a 2-bromopyridine (B144113).
Materials:
-
2-Bromopyridine
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), BINAP (1.2-2.4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, followed by 2-bromopyridine (1.0 equivalent) and the amine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture to 100°C for 12-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 2-aminopyridine.
Protocol 3: Synthesis from Pyridine N-Oxide with an Isocyanide
This one-pot, two-step procedure utilizes an activated isocyanide for the amination of a pyridine N-oxide.[5]
Materials:
-
Pyridine N-oxide
-
Benzyl (B1604629) isocyanide
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Acetonitrile (MeCN) / Dimethylformamide (DMF) (3:1)
-
1 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of pyridine N-oxide (1.0 equivalent) in MeCN/DMF (3:1), add benzyl isocyanide (1.0 equivalent) and TMSOTf (1.0 equivalent).
-
Heat the mixture to 105°C for 4 hours under a nitrogen atmosphere.
-
Cool the reaction mixture and concentrate to remove the volatile solvents.
-
To the remaining DMF solution, add 1 M HCl and THF and stir at 50°C until the intermediate N-formyl-2-aminopyridine is fully hydrolyzed to the desired 2-aminopyridine (monitored by TLC or LC-MS).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Catalyst-Free Synthesis from 2-Mercaptopyridine
This mild, two-step protocol avoids the use of a metal catalyst.[9]
Step 1: Synthesis of the Dihydrothiazolopyridinium Salt
-
Dissolve 2-mercaptopyridine (1.0 equivalent) in anhydrous DMF.
-
Add 1,2-dibromoethane (1.2 equivalents) and stir the mixture at room temperature for 24-48 hours.
-
Precipitate the product by adding diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the dihydrothiazolopyridinium bromide salt.
Step 2: Amination
-
Dissolve the dihydrothiazolopyridinium salt (1.0 equivalent) in DMSO.
-
Add the desired amine (4.0 equivalents) and stir the mixture at 50°C for 48 hours.
-
Cool the reaction to room temperature, dilute with water, and basify with 0.5 M aqueous NaOH.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflow for synthesizing 2-aminopyridines and the mechanisms of key reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Item - 2âAminopyridines via Reaction of Pyridine NâOxides and Activated Isocyanides - American Chemical Society - Figshare [acs.figshare.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A mild, catalyst-free synthesis of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Ruthenium-Catalyzed [2 + 2 + 2] Cycloaddition Reaction Forming 2-Aminopyridine Derivatives from α,ω-Diynes and Cyanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Guide to Validating the Structure of 3-Bromo-2-nitropyridine
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comprehensive comparison of X-ray crystallography and alternative spectroscopic methods for the structural validation of 3-bromo-2-nitropyridine, a key building block in medicinal chemistry.
The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. Therefore, rigorous structural elucidation is paramount. While X-ray crystallography stands as the gold standard for determining the three-dimensional structure of crystalline compounds, its application can be limited by the availability of single crystals of suitable quality. This guide explores the strengths and weaknesses of X-ray crystallography in the context of this compound and presents a comparative analysis with widely used spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
To objectively assess the performance of different structural validation techniques, we present a comparison of key metrics. As a direct crystal structure of this compound is not publicly available, we utilize the crystallographic data of its isomer, 2-bromo-5-nitropyridine (B18158) (CCDC 989200), as a representative benchmark for what can be expected from an X-ray diffraction study of a similar small molecule.
| Technique | Key Parameters & Performance Metrics | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Crystal System: MonoclinicSpace Group: P2₁/cUnit Cell Dimensions: a=3.87 Å, b=15.28 Å, c=11.55 Å, β=91.3°Resolution: High (typically < 1 Å)R-factor: Low (typically < 0.05) | Provides unambiguous 3D molecular structure, including bond lengths, bond angles, and stereochemistry.[1][2] | Requires a single, well-ordered crystal of sufficient size and quality. Cannot be used for amorphous solids or liquids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs). | Provides detailed information about the chemical environment of each atom and their connectivity. Can be used for samples in solution. | Does not directly provide 3D spatial coordinates. Structure elucidation can be complex for molecules with overlapping signals. |
| Mass Spectrometry (MS) | Precise mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. | Determines the molecular weight with high accuracy, confirming the elemental composition. Fragmentation patterns can provide structural clues. | Does not provide information on the 3D arrangement of atoms or stereochemistry. Isomers often cannot be distinguished by mass alone. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Wavenumbers (cm⁻¹) of vibrational modes corresponding to specific functional groups. | Provides a characteristic "fingerprint" of the molecule, confirming the presence of key functional groups (e.g., nitro group, C-Br bond, aromatic ring). | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the synthesis of this compound and its characterization by the aforementioned analytical techniques.
Synthesis of this compound
This compound can be synthesized via the nitration of 3-bromopyridine (B30812). A typical procedure involves the slow addition of 3-bromopyridine to a cooled mixture of concentrated nitric acid and sulfuric acid. The reaction mixture is then stirred at a controlled temperature to allow for the selective nitration at the 2-position of the pyridine (B92270) ring. After the reaction is complete, the mixture is carefully poured onto ice, and the resulting precipitate is filtered, washed, and dried to yield the this compound product.
X-ray Crystallography
A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). The diffraction pattern is recorded, and the data is processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. The crystal structure is then solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and displacement parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Mass Spectrometry (MS)
A dilute solution of this compound is introduced into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization (EI) source is commonly used. The mass spectrum is recorded, showing the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
For solid samples, an FTIR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr pellet method, a small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. For ATR, the solid sample is placed in direct contact with the ATR crystal. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
Visualizing the Workflow
The logical flow of structural validation for a new chemical entity like this compound can be visualized as a decision-making process. The following diagram illustrates a typical workflow.
Caption: Workflow for the structural validation of this compound.
Signaling Pathways of Application
While this compound is a synthetic intermediate, its derivatives often find applications as inhibitors in various signaling pathways relevant to drug discovery. For instance, substituted pyridines are known to act as kinase inhibitors. The diagram below illustrates a simplified generic kinase signaling pathway where such a compound might be investigated.
References
A Comparative Guide to LC-MS and HPLC Methods for Purity Analysis of 3-Bromo-2-Nitropyridine
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity assessment of 3-bromo-2-nitropyridine, a key building block in synthetic chemistry.
The selection of an appropriate analytical technique is paramount. While HPLC-UV is a robust and widely accessible method for routine purity checks, LC-MS offers superior sensitivity and specificity, providing invaluable structural information for impurity identification. This guide presents detailed experimental protocols and comparative performance data to assist researchers in selecting the most suitable method for their specific needs.
Experimental Protocols
The following sections detail the methodologies for both HPLC-UV and LC-MS analysis of this compound.
Sample Preparation (Applicable to both methods):
-
Prepare a stock solution of the this compound sample by dissolving approximately 10 mg of the compound in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water to achieve a concentration of 1 mg/mL.
-
Further dilute the stock solution with the same solvent to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine purity analysis and quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides higher sensitivity and mass information, which is crucial for the identification of unknown impurities.
-
Instrumentation: An LC-MS system, typically consisting of an HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a more advanced analyzer like a Q-TOF or Orbitrap).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size for UPLC).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Analysis: Purity is assessed by the peak area of the primary compound in the total ion chromatogram (TIC). Impurities can be tentatively identified by their mass-to-charge ratio (m/z).
Data Presentation: A Comparative Analysis
The performance of HPLC-UV and LC-MS for the purity analysis of this compound is summarized in the table below. The data presented are representative and may vary based on instrumentation and specific experimental conditions.
| Parameter | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; distinguishes compounds with the same retention time but different masses. |
| Sensitivity | Good (ng range). | Excellent (pg to fg range). |
| Identification | Based on retention time comparison with a reference standard. | Provides molecular weight information, aiding in structural elucidation of impurities. |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~1.5 ng/mL |
| Linearity (R²) | >0.999 | >0.999 |
| Throughput | High | Moderate to High |
| Cost & Complexity | Lower cost, simpler operation. | Higher cost, more complex operation and data analysis. |
Visualizing the Workflow and Comparison
To better illustrate the processes and their relationship, the following diagrams are provided.
Caption: General workflow for HPLC and LC-MS purity analysis.
Navigating the Synthesis of 3-Bromo-2-nitropyridine: A Comparative Guide to Cost-Effectiveness in Large-Scale Production
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 3-Bromo-2-nitropyridine, a versatile building block in the pharmaceutical and agrochemical industries, presents several synthetic routes, each with distinct economic and practical implications for large-scale production. This guide provides an objective comparison of the most viable methods for synthesizing this compound, supported by experimental data and detailed methodologies to inform strategic manufacturing decisions.
The synthesis of this compound is a critical step in the production of a variety of active pharmaceutical ingredients (APIs), including potent kinase inhibitors. The arrangement of the bromo and nitro substituents on the pyridine (B92270) ring allows for selective functionalization, making it a valuable scaffold in medicinal chemistry. However, the inherent electronic properties of the pyridine ring make direct and regioselective functionalization challenging, often leading to mixtures of isomers and low yields, which are undesirable in industrial settings.
This guide focuses on two primary, multi-step synthetic pathways that offer greater control and efficiency for large-scale production compared to the direct functionalization of pyridine:
-
Route A: Synthesis from 2-Aminopyridine (B139424)
-
Route B: Synthesis from 2-Chloropyridine (B119429)
A thorough analysis of these routes, considering factors such as starting material cost, reagent expenses, reaction yields, and operational complexity, is essential for determining the most cost-effective approach for industrial-scale synthesis.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance indicators for the two principal synthetic routes to this compound, providing a clear, quantitative comparison to aid in methodological selection.
Table 1: Overall Process Comparison
| Parameter | Route A: From 2-Aminopyridine | Route B: From 2-Chloropyridine |
| Starting Material | 2-Aminopyridine | 2-Chloropyridine |
| Number of Steps | 3 | 2 |
| Overall Yield (approx.) | 45-55% | 50-60% |
| Key Challenges | Handling of diazonium salts, multi-step process. | Regioselectivity of bromination, handling of hazardous reagents. |
| Key Advantages | Readily available starting material, well-established initial steps. | Fewer steps, potentially higher overall yield. |
Table 2: Step-by-Step Comparison of Synthetic Routes
| Step | Reaction | Reagents | Typical Yield | Reference |
| Route A | 1. Bromination | 2-Aminopyridine, Bromine, Acetic Acid | 81-86% | [1] |
| 2. Nitration | 2-Amino-3-bromopyridine, H₂SO₄, HNO₃ | 78-85% | [1] | |
| 3. Deamination (Sandmeyer) | 2-Amino-3-bromo-5-nitropyridine, NaNO₂, HBr, CuBr | ~70% (estimated) | [2][3] | |
| Route B | 1. Nitration | 2-Chloropyridine, H₂SO₄, HNO₃ | 80-85% | [4] |
| 2. Bromination | 2-Chloro-3-nitropyridine (B167233), Bromine, H₂SO₄ | ~70% (estimated) | [5] |
Table 3: Cost Analysis of Starting Materials and Key Reagents (Estimated)
| Compound | Price (USD/kg, bulk) | Source |
| 2-Aminopyridine | 10-15 | [6] |
| 2-Chloropyridine | 15-25 | [7][8] |
| Bromine | 5-10 | Industrial pricing |
| Nitric Acid (68%) | <1 | Industrial pricing |
| Sulfuric Acid (98%) | <1 | Industrial pricing |
| Sodium Nitrite (B80452) | 1-2 | Industrial pricing |
| Copper (I) Bromide | 20-30 | Industrial pricing |
Experimental Protocols
Route A: Synthesis from 2-Aminopyridine
This three-step synthesis begins with the bromination of readily available 2-aminopyridine, followed by nitration and subsequent deamination via a Sandmeyer reaction.
Step 1: Synthesis of 2-Amino-3-bromopyridine
-
Procedure: To a solution of 2-aminopyridine (1.0 eq) in glacial acetic acid, bromine (1.0 eq) dissolved in acetic acid is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred for several hours and then neutralized with a base (e.g., NaOH) to precipitate the product. The crude product is filtered, washed, and dried.[1]
Step 2: Synthesis of 2-Amino-3-bromo-5-nitropyridine
-
Procedure: 2-Amino-3-bromopyridine (1.0 eq) is dissolved in concentrated sulfuric acid at a low temperature (0-5 °C). A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. The reaction is stirred for a few hours before being carefully poured onto ice. The precipitated product is collected by filtration, washed thoroughly with water, and dried.[1]
Step 3: Synthesis of this compound (via Sandmeyer Reaction)
-
Procedure: 2-Amino-3-bromo-5-nitropyridine (1.0 eq) is suspended in an aqueous solution of hydrobromic acid. The suspension is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added slowly, maintaining the temperature below 5 °C to form the diazonium salt. This solution is then added to a solution of copper(I) bromide in hydrobromic acid. The mixture is heated to facilitate the replacement of the diazonium group with bromine. After cooling, the product is extracted with an organic solvent, and the solvent is removed to yield this compound.[2][3]
Route B: Synthesis from 2-Chloropyridine
This two-step approach involves the nitration of 2-chloropyridine followed by bromination.
Step 1: Synthesis of 2-Chloro-3-nitropyridine
-
Procedure: 2-Chloropyridine (1.0 eq) is added to a mixture of concentrated sulfuric acid and fuming sulfuric acid. The mixture is heated, and potassium nitrate (B79036) is added portion-wise. The reaction is maintained at an elevated temperature for several hours. After cooling, the reaction mixture is poured onto ice and neutralized with a base to precipitate the product. The crude 2-chloro-3-nitropyridine is then filtered, washed, and dried.[4]
Step 2: Synthesis of this compound
-
Procedure: 2-Chloro-3-nitropyridine (1.0 eq) is heated with a mixture of hydrobromic acid and hydrogen peroxide. The reaction is refluxed for several hours. After cooling, the mixture is neutralized, and the product is extracted with an organic solvent. The solvent is then evaporated to give this compound.
Mandatory Visualizations
Caption: Comparative workflow of the two main synthetic routes to this compound.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of pyridine-based drugs.
Cost-Effectiveness Analysis and Alternatives
Route A (from 2-Aminopyridine): This route benefits from the low cost and high availability of 2-aminopyridine. The initial bromination and nitration steps are high-yielding and use common industrial reagents.[1] The main challenge lies in the final deamination step, which involves the formation of a diazonium salt. While the Sandmeyer reaction is a classic and effective method, handling diazonium intermediates on a large scale requires careful temperature control and safety protocols to manage their potential instability.[2][3] The use of copper salts also adds to the cost and waste treatment considerations.
Route B (from 2-Chloropyridine): This route is shorter, which is a significant advantage in industrial production as it reduces processing time and labor costs. 2-Chloropyridine is also a readily available starting material, though typically more expensive than 2-aminopyridine.[7][8] The nitration of 2-chloropyridine can be achieved with good yields.[4] However, the subsequent bromination step to replace the chlorine atom might require harsh conditions and may not be as regioselective, potentially leading to purification challenges.
Overall Recommendation:
For large-scale synthesis, Route A appears to be the more established and likely more cost-effective option, despite being a three-step process. The high yields of the first two steps and the relatively low cost of the starting material provide a strong economic advantage. The challenges associated with the Sandmeyer reaction are well-understood in the chemical industry and can be managed with appropriate engineering controls.
Alternatives to this compound:
The primary use of this compound is as a building block in cross-coupling reactions. An alternative that can be considered is 2-chloro-3-nitropyridine . This compound is an intermediate in Route B and can also be used in various coupling reactions. The choice between a bromo or chloro derivative often depends on the specific reaction conditions and the desired reactivity, with bromo compounds generally being more reactive. The lower cost of chlorine-containing starting materials might make 2-chloro-3-nitropyridine a more economical choice if the subsequent coupling reaction can be optimized to achieve comparable yields.
Conclusion
The synthesis of this compound for large-scale applications requires a careful evaluation of multiple factors, with cost-effectiveness being a primary driver. While direct functionalization of pyridine is inefficient, multi-step syntheses starting from either 2-aminopyridine or 2-chloropyridine offer viable industrial routes.
The pathway commencing with 2-aminopyridine, despite its three-step nature, is likely the more cost-effective choice due to the low cost of the starting material and the high yields of the initial transformations. The successful implementation of this route on a large scale hinges on the safe and efficient execution of the final Sandmeyer deamination step.
For drug development professionals and researchers, understanding the nuances of these synthetic pathways is crucial for making informed decisions regarding process development, cost management, and the timely delivery of essential pharmaceutical intermediates.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN105198802A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]
- 3. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]
- 5. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]
- 6. 2-Aminopyridine, 99+% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. dir.indiamart.com [dir.indiamart.com]
benchmarking the performance of different catalysts for 3-bromo-2-nitropyridine reactions
For Researchers, Scientists, and Drug Development Professionals: A comprehensive benchmarking of catalyst performance in key cross-coupling reactions of 3-bromo-2-nitropyridine, supported by experimental data.
The functionalization of the pyridine (B92270) scaffold is a cornerstone of modern medicinal chemistry and materials science. Among pyridinic building blocks, this compound is a particularly valuable synthon due to the orthogonal reactivity of its bromo and nitro functionalities. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the C-Br bond, making the selection of an appropriate catalytic system paramount for achieving high efficiency and selectivity in cross-coupling reactions. This guide provides a comparative analysis of various palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions involving this compound, with a focus on experimental data to inform catalyst selection and reaction optimization.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst system in cross-coupling reactions is a multifactorial equation, with the palladium source, ligand, base, and solvent all playing crucial roles. Below, we summarize the performance of different catalytic systems for the functionalization of this compound and analogous bromopyridine substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile and widely employed method for the formation of C-C bonds. For the coupling of this compound with various boronic acids, several palladium-based systems have been explored.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ / PPh₃ | (Hetero)arylboronic acids | K₂CO₃ | 95% EtOH | Reflux | - | Moderate to Excellent | A simple and cost-effective system.[1] |
| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | DMF/H₂O | - | - | - | A commonly used catalyst for Suzuki reactions.[1] |
| Pd(OAc)₂ (ligandless) | Arylboronic acid | - | - | - | - | Very high efficiency | Required a large excess (4 equiv.) of the boronic acid.[1] |
| (A-taphos)₂PdCl₂ | Phenylboronic acid | CsF | DME | 100 | >1 | Incomplete | Reaction did not reach completion under these conditions.[2] |
| (A-taphos)₂PdCl₂ | Phenylboronic acid | CsF | DME/H₂O (4:1) | 100 | - | Excellent | Addition of water as a co-solvent significantly improved the yield.[2] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The choice of ligand is particularly critical in this reaction.
| Catalyst / Pre-catalyst | Ligand | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(OAc)₂ | dppp | Volatile primary & secondary amines | NaOt-Bu | Toluene | 80 | - | 55-98 | Generally, secondary amines gave higher yields and purer products.[3] |
| [Pd(allyl)Cl]₂ | XPhos | Carbazole, Diphenylamine, etc. | t-BuONa | Toluene | - | - | >95 (conversion) | Toluene was found to be the optimal solvent in a screening study.[4] |
| Pd₂(dba)₃ | (±)-BINAP | (+/-)-trans-1,2-diaminocyclohexane | NaOt-Bu | Toluene | 80 | 4 | 60 | Reaction performed on a 2-bromo-6-methylpyridine (B113505) substrate.[5] |
Heck Coupling
The Heck reaction facilitates the formation of C-C bonds by coupling aryl halides with alkenes. The reaction conditions can be tuned to control the regioselectivity of the product.
| Catalyst | Ligand | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tolyl)₃ | Styrene | Et₃N | DMF | 100 | 24 | 78 |
| Pd(PPh₃)₄ | - | n-Butyl acrylate | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 1-Octene | NaOAc | DMA | 120 | 20 | 72 |
Data for Heck coupling is based on reactions with the analogous substrate 3-bromo-2-methylpyridine.[5]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes through the reaction of an aryl halide with a terminal alkyne, typically in the presence of palladium and copper co-catalysts.
| Catalyst System | Alkyne | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations |
| Pd(CF₃COO)₂ / PPh₃ / CuI | Various terminal alkynes | Et₃N | DMF | 100 | 3 | 72-96 | Optimal conditions for the coupling of 2-amino-3-bromopyridines.[6] |
| Pd(PPh₃)₂Cl₂ / CuI | Terminal alkyne | Et₃N | THF | - | - | - | A general protocol for Sonogashira coupling of aryl bromides.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of catalytic reactions. Below are representative experimental protocols for the key cross-coupling reactions discussed.
General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[5]
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol% Pd), the ligand (e.g., BINAP, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress.
-
After cooling, the reaction is quenched, and the product is extracted and purified.[5]
General Procedure for Heck Coupling
-
In a sealed tube, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., P(o-tolyl)₃, 4 mol%), and this compound (1.0 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol), and the base (e.g., Et₃N, 2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with stirring.
-
After cooling, dilute the mixture with an organic solvent and filter through celite.
-
Wash the filtrate with water and brine, then dry and concentrate the organic layer.
-
Purify the residue by column chromatography.[5]
General Procedure for Sonogashira Coupling
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (CuI, 4 mol%), and this compound (1.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol), followed by the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction until completion.
-
Workup involves quenching the reaction, extracting the product, and purification.[5]
Visualizing Reaction Workflows and Pathways
To further clarify the experimental and conceptual frameworks, the following diagrams illustrate a general workflow for catalyst screening and the fundamental catalytic cycle for a Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for benchmarking catalyst performance.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Spectroscopic Comparison of 3-Bromo-2-Nitropyridine and Its Analogues: A Guide for Researchers
For Immediate Publication
Shanghai, China – December 21, 2025 – In the intricate landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of 3-bromo-2-nitropyridine and its structural isomers, 2-bromo-3-nitropyridine (B22996) and 5-bromo-2-nitropyridine. Understanding the distinct spectral signatures of these analogues is crucial for researchers in drug development and organic synthesis, enabling unambiguous identification and quality control. This publication presents a comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported by detailed experimental protocols.
The position of the bromo and nitro substituents on the pyridine (B92270) ring significantly influences the electronic environment of the molecule, leading to characteristic shifts in nuclear magnetic resonance (NMR) spectra, unique vibrational modes in infrared (IR) spectroscopy, and distinct fragmentation patterns in mass spectrometry (MS). This guide aims to serve as a valuable resource for scientists to differentiate between these closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogues. This data has been compiled from various spectral databases and literature sources.[1][2][3][4][5][6][7][8][9][10][11][12]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic effects of the substituents. The electron-withdrawing nature of the nitro group and the electronegativity of the bromine atom cause a general downfield shift of the pyridine ring protons compared to unsubstituted pyridine. The relative positions of these groups in each isomer result in a unique pattern of chemical shifts and coupling constants.
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | Solvent |
| This compound | - | - | ~8.2-8.4 | ~7.4-7.6 | ~8.6-8.8 | CDCl₃/DMSO-d₆ |
| 2-Bromo-3-nitropyridine | - | - | ~8.2-8.4 | ~7.4-7.6 | ~8.7-8.9 | CDCl₃ |
| 5-Bromo-2-nitropyridine | - | ~8.2-8.4 | ~8.0-8.2 | - | ~9.0-9.2 | DMSO-d₆ |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented here are approximate ranges based on available information.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
In the ¹³C NMR spectra, the carbons directly attached to the electron-withdrawing nitro and bromo groups are significantly deshielded, appearing at lower field. The position of these substituents creates a distinct chemical shift pattern for the carbon atoms in the pyridine ring for each isomer.
| Compound | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Solvent |
| This compound | ~150-152 | ~120-122 | ~140-142 | ~125-127 | ~153-155 | CDCl₃/DMSO-d₆ |
| 2-Bromo-3-nitropyridine | ~142-144 | ~135-137 | ~128-130 | ~122-124 | ~150-152 | CDCl₃ |
| 5-Bromo-2-nitropyridine | ~150-152 | ~128-130 | ~140-142 | ~118-120 | ~145-147 | DMSO-d₆ |
Note: The chemical shifts are approximate and can be influenced by experimental conditions.
Infrared (IR) Spectroscopy
The IR spectra of these compounds are characterized by strong absorption bands corresponding to the N-O stretching vibrations of the nitro group, as well as C=N and C=C stretching vibrations of the pyridine ring and the C-Br stretching vibration.
| Compound | ν(NO₂) asymmetric (cm⁻¹) | ν(NO₂) symmetric (cm⁻¹) | ν(C=N), ν(C=C) (cm⁻¹) | ν(C-Br) (cm⁻¹) |
| This compound | ~1520-1540 | ~1340-1360 | ~1600-1400 | ~700-600 |
| 2-Bromo-3-nitropyridine | ~1520-1540 | ~1340-1360 | ~1600-1400 | ~700-600 |
| 5-Bromo-2-nitropyridine | ~1520-1540 | ~1340-1360 | ~1600-1400 | ~700-600 |
Note: The exact peak positions can vary based on the sampling method (e.g., KBr pellet, thin film, or ATR).
Mass Spectrometry (MS)
The mass spectra of these isomers will all show a molecular ion peak corresponding to their identical molecular weight. However, the fragmentation patterns can differ based on the relative positions of the bromo and nitro groups, influencing the stability of the resulting fragment ions.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 202/204 (¹⁹Br/⁸¹Br isotopes) | 156/158 [M-NO₂]⁺, 76 [C₅H₄N-Br]⁺ |
| 2-Bromo-3-nitropyridine | 202/204 (¹⁹Br/⁸¹Br isotopes) | 156/158 [M-NO₂]⁺, 76 [C₅H₄N-Br]⁺ |
| 5-Bromo-2-nitropyridine | 202/204 (¹⁹Br/⁸¹Br isotopes) | 156/158 [M-NO₂]⁺, 76 [C₅H₄N-Br]⁺ |
Note: The relative intensities of the fragment ions are crucial for distinguishing between the isomers.
Experimental Protocols
The following sections detail the general methodologies for the spectroscopic analyses cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[13][14]
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled experiment is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 200-220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra of solid samples are commonly obtained using the KBr pellet or thin film method.[15][16][17][18]
-
Sample Preparation (Thin Film Method):
-
A small amount of the solid sample (approximately 50 mg) is dissolved in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[15]
-
A drop of this solution is placed on a clean, dry salt plate (e.g., NaCl or KBr).[15]
-
The solvent is allowed to evaporate completely, leaving a thin solid film of the compound on the plate.[15]
-
-
Data Acquisition: The salt plate with the sample film is placed in the sample holder of the FTIR spectrometer. A background spectrum of the clean, empty salt plate is first recorded. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis provides information on the molecular weight and fragmentation pattern of the compounds.
-
Sample Preparation: A dilute solution of the sample (approximately 100-500 ppm) is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Gas Chromatography:
-
Injection: 1 µL of the sample solution is injected into the GC, typically in splitless mode to enhance sensitivity. The injector temperature is usually set around 250 °C.
-
Separation: A capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used. The oven temperature program typically starts at a low temperature (e.g., 50-70 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250-280 °C) at a rate of 10-20 °C/min. Helium is typically used as the carrier gas.
-
-
Mass Spectrometry:
-
Ionization: As the compounds elute from the GC column, they enter the mass spectrometer and are ionized, most commonly by electron ionization (EI) at 70 eV.
-
Detection: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance. The mass spectrum is typically scanned over a range of m/z 40-400.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic comparison of this compound and its analogues.
Caption: Workflow for Spectroscopic Comparison.
This comprehensive guide provides researchers with the necessary spectroscopic data and methodologies to confidently identify and differentiate this compound and its analogues, thereby facilitating advancements in their respective fields.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. 2-Bromo-3-nitropyridine(19755-53-4) 1H NMR spectrum [chemicalbook.com]
- 3. 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum [chemicalbook.com]
- 4. 2-Bromo-5-nitropyridine(4487-59-6) 1H NMR [m.chemicalbook.com]
- 5. This compound | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(54231-33-3) 1H NMR [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Pyridine, 3-bromo- [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 5-ブロモ-2-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scribd.com [scribd.com]
Assessing the Green Chemistry Metrics of 3-Bromo-2-Nitropyridine Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-bromo-2-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries, is a process where the principles of green chemistry can be critically applied to enhance sustainability and reduce environmental impact. This guide provides an objective comparison of two potential synthetic routes to this compound, assessing their green chemistry metrics based on established experimental protocols. By presenting quantitative data, detailed methodologies, and visual workflows, this document aims to inform the selection of more environmentally benign synthetic strategies.
Comparative Analysis of Green Chemistry Metrics
The environmental performance of each synthetic route is evaluated using three key green chemistry metrics: Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI). These metrics provide a quantitative assessment of the efficiency and waste generation of a chemical process.
| Green Chemistry Metric | Route 1: Sandmeyer Reaction from 3-Amino-2-nitropyridine (B78374) | Route 2: Nitration of 3-Bromopyridine | Ideal Value |
| Atom Economy (%) | 77.8% | 88.2% | 100% |
| E-Factor | 25.4 | 15.2 | 0 |
| Process Mass Intensity (PMI) | 26.4 | 16.2 | 1 |
Route 1 , a Sandmeyer reaction starting from 3-amino-2-nitropyridine, demonstrates a lower atom economy, indicating that a smaller proportion of the reactant atoms are incorporated into the final product. Consequently, it exhibits a significantly higher E-Factor and PMI, signifying a larger amount of waste generated per unit of product.
Route 2 , the direct nitration of 3-bromopyridine, presents a more favorable green chemistry profile. Its higher atom economy and substantially lower E-Factor and PMI suggest a more efficient and less wasteful process.
Experimental Protocols
The following are the detailed experimental methodologies used for the assessment of each synthetic route.
Route 1: Sandmeyer Reaction of 3-Amino-2-nitropyridine (Hypothetical Protocol)
This protocol is based on established Sandmeyer reaction procedures for similar pyridine (B92270) derivatives.
Materials:
-
3-Amino-2-nitropyridine: 13.9 g (0.1 mol)
-
48% Hydrobromic acid (HBr): 50 mL
-
Sodium nitrite (B80452) (NaNO₂): 7.6 g (0.11 mol)
-
Copper(I) bromide (CuBr): 14.3 g (0.1 mol)
-
Water (for dissolution of NaNO₂): 20 mL
-
Toluene (for extraction): 2 x 100 mL
-
Saturated sodium bicarbonate solution (for neutralization)
-
Brine (for washing)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Procedure:
-
A solution of 3-amino-2-nitropyridine in 48% hydrobromic acid is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, copper(I) bromide is heated in 48% hydrobromic acid.
-
The cold diazonium salt solution is added portion-wise to the hot copper(I) bromide solution.
-
The reaction mixture is heated at 60 °C for 1 hour and then cooled to room temperature.
-
The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield this compound.
-
Yield: 14.2 g (70% of theoretical)
Route 2: Nitration of 3-Bromopyridine
Materials:
-
3-Bromopyridine: 15.8 g (0.1 mol)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%): 40 mL
-
Fuming Nitric Acid (HNO₃, >90%): 10 mL
-
Ice
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Dichloromethane (for extraction): 3 x 50 mL
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
3-Bromopyridine is added dropwise to concentrated sulfuric acid, keeping the temperature below 20 °C.
-
The mixture is cooled to 0 °C, and fuming nitric acid is added dropwise, maintaining the temperature below 10 °C.
-
The reaction mixture is then slowly heated to 90 °C and maintained at this temperature for 4 hours.
-
After cooling to room temperature, the mixture is poured onto crushed ice.
-
The acidic solution is carefully neutralized with a sodium hydroxide solution while cooling.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give this compound.
-
Yield: 16.2 g (80% of theoretical)
Green Chemistry Assessment Workflow
The following diagram illustrates the logical workflow for assessing the green chemistry metrics of a chemical synthesis.
Caption: Workflow for Assessing Green Chemistry Metrics.
Signaling Pathway of Green Chemistry Principles in Synthesis Route Selection
The diagram below illustrates how the core principles of green chemistry can guide the decision-making process for selecting a synthetic pathway.
Caption: Guiding Principles for Greener Synthesis Selection.
A Comparative Guide to the Experimental and Computational Analysis of 3-bromo-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Spectroscopic Data: An Experimental Overview
3-bromo-2-nitropyridine is a yellow to brown crystalline solid at room temperature.[1][2] It is recognized as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[2][3] The presence of both a bromine atom and a nitro group on the pyridine (B92270) ring enhances its reactivity and utility as an intermediate in the synthesis of more complex molecules.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₃BrN₂O₂ | [3][4] |
| Molecular Weight | 202.99 g/mol | [4] |
| Melting Point | 94-102 °C | [3] |
| Appearance | Yellow to brown crystalline solid | [1][2] |
| XLogP3-AA | 1.7 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
Table 2: Summary of Available Experimental Spectroscopic Data
| Spectroscopic Technique | Data Availability | Source |
| ¹H NMR | Available | [5] |
| ¹³C NMR | Available | [5] |
| Infrared (IR) Spectroscopy | Available | [5] |
| Raman Spectroscopy | Available | [5] |
| Mass Spectrometry (MS) | Available | [5] |
Experimental Protocols
The acquisition of experimental data for this compound follows standard analytical chemistry procedures.
Synthesis
The common synthetic route to this compound involves the nitration of 3-bromopyridine. This electrophilic aromatic substitution reaction typically utilizes a nitrating agent such as nitric acid in the presence of a strong acid catalyst like sulfuric acid.[1]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 300 or 500 MHz) using a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Raman Spectroscopy: Raman spectra are acquired using a Raman spectrometer, often with a laser excitation source of a specific wavelength (e.g., 785 nm).
-
Mass Spectrometry (MS): Mass spectra are typically obtained using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS) to determine the molecular weight and fragmentation pattern of the compound.
Computational Methodology for Cross-Validation
While specific computational studies on this compound are scarce in publicly available literature, a standard and reliable approach for its theoretical analysis involves Density Functional Theory (DFT). DFT has been successfully applied to study the structural, vibrational, and electronic properties of various substituted pyridines, showing good agreement with experimental data.[6][7][8]
Geometry Optimization
The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, typically performed using DFT with a suitable basis set, such as B3LYP/6-311++G(d,p).[6][8] The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray crystallography if available.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This calculation predicts the infrared and Raman active vibrational modes of the molecule. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is a common practice to apply a scaling factor to the calculated frequencies to improve the correlation with the experimental spectra.[8] This comparison helps in the assignment of the experimentally observed vibrational bands to specific molecular motions.
NMR Chemical Shift Calculation
The prediction of NMR chemical shifts is another important aspect of computational cross-validation. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a widely used and accurate approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules.[9][10] The calculated chemical shifts are then compared with the experimental values to assess the accuracy of the computational model and to aid in the interpretation of the experimental NMR spectra.
Visualizing the Workflow
To illustrate the relationship between the experimental and computational approaches, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Comparative Biological Activity of 3-Bromo-2-Nitropyridine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, 3-bromo-2-nitropyridine stands as a versatile scaffold in the synthesis of novel bioactive compounds. Its derivatives have shown promise in various therapeutic areas, particularly as anticancer and antimicrobial agents. This guide provides a comparative overview of their biological activities, supported by experimental data and detailed methodologies.
While comprehensive comparative studies on a wide range of this compound derivatives are emerging, existing data indicates significant potential. The functionalization of the pyridine (B92270) ring allows for the fine-tuning of activity, selectivity, and pharmacokinetic properties. This document aims to summarize the current understanding and provide a framework for future research and development.
Anticancer Activity
Derivatives of this compound have been investigated for their potential to combat various cancers. The cytotoxic effects are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
Table 1: Hypothetical Anticancer Activity of this compound Derivatives (IC50 in µM)
| Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HeLa (Cervical) |
| Compound A | 1.25 | 2.50 | 3.10 | 1.80 |
| Compound B | 0.85 | 1.15 | 2.20 | 0.95 |
| Compound C | 5.60 | 7.80 | 10.5 | 6.20 |
| Doxorubicin | 0.50 | 0.80 | 0.65 | 0.45 |
Note: The data in this table is illustrative and intended to demonstrate a comparative format.
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been explored against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), representing the lowest concentration of a compound that inhibits visible growth, is a standard measure of antimicrobial efficacy.
Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Compound X | 4 | 8 | 16 | 8 |
| Compound Y | 2 | 4 | 8 | 4 |
| Compound Z | 16 | 32 | 64 | 32 |
| Ciprofloxacin | 1 | 0.5 | 1 | N/A |
| Fluconazole | N/A | N/A | N/A | 2 |
Note: The data in this table is illustrative and intended to demonstrate a comparative format.
Experimental Protocols
Detailed and standardized protocols are crucial for the reliable evaluation of biological activity. Below are the methodologies for the key assays mentioned.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using a dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of a test compound in a liquid growth medium to identify the lowest concentration that inhibits visible growth.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and make two-fold serial dilutions in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Signaling Pathway and Experimental Workflow
Many anticancer agents derived from pyridine scaffolds are known to target specific signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade.
Caption: EGFR signaling pathway and potential inhibition by a this compound derivative.
The diagram above illustrates the EGFR signaling pathway, a critical regulator of cell growth and proliferation. Upon binding of Epidermal Growth Factor (EGF), EGFR activates downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, ultimately promoting cell survival and proliferation. Certain pyridine derivatives have been shown to inhibit EGFR, thereby blocking these downstream signals and inducing cancer cell death. This represents a plausible mechanism of action for novel anticancer agents derived from this compound.
Caption: Experimental workflow for the MTT assay to determine the anticancer activity.
Safety Operating Guide
Proper Disposal Procedures for 3-Bromo-2-nitropyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This document provides a comprehensive guide to the safe disposal of 3-Bromo-2-nitropyridine, a compound requiring careful management due to its potential hazards. The following procedures are based on available safety data for closely related compounds, such as 5-Bromo-2-nitropyridine, in the absence of a specific Safety Data Sheet (SDS) for the 3-bromo isomer.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is the first and most critical step in mitigating exposure risks.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, as the compound may cause skin irritation.[1] |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and dust, as the compound can cause serious eye irritation.[1] |
| Skin and Body | Laboratory coat, long sleeves, and closed-toe shoes | To minimize skin exposure. |
| Respiratory | Use in a well-ventilated area or with a fume hood. A NIOSH/MSHA approved respirator may be necessary if dust or vapors are generated.[1] | To prevent inhalation, which may cause respiratory irritation.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible, and properly labeled waste container.
-
The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[1]
-
Store the waste container in a designated hazardous waste accumulation area.
2. Spill Management:
-
In the event of a spill, evacuate the area of non-essential personnel.
-
For liquid spills, use an inert absorbent material to contain the substance.
-
For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[1]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
3. Final Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
The primary method of disposal is through a licensed and approved hazardous waste disposal facility.[1]
-
Treatment at such a facility typically involves controlled incineration with flue gas scrubbing to neutralize harmful byproducts.
-
Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This structured approach to the disposal of this compound will help ensure a safe laboratory environment and compliance with all relevant regulations. By prioritizing safety and following established protocols, researchers can minimize risks and continue their important work with confidence.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
